molecular formula C11H12ClNO3 B1309260 ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-43-6

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1309260
CAS No.: 68281-43-6
M. Wt: 241.67 g/mol
InChI Key: YQUPYAAIKGIVAV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPYAAIKGIVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396897
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-43-6
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine core is recognized as a "privileged scaffold" due to its prevalence in biologically active molecules.[1] This document delineates the compound's physicochemical properties, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic pathway, and explores its applications as a versatile building block in drug discovery and development. The content is tailored for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, offering both foundational data and field-proven insights.

The 1,4-Benzoxazine Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug design.[1] The 1,4-benzoxazine ring system is a prominent member of this class, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

This compound is a strategically important derivative. Its structure incorporates several key features for further chemical elaboration:

  • A chloro substituent on the aromatic ring, which can influence electronic properties and serve as a site for cross-coupling reactions.

  • A secondary amine within the oxazine ring, providing a nucleophilic handle for acylation, alkylation, or sulfonylation.

  • An ethyl ester moiety, which can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides to modulate physicochemical properties and biological interactions.

These features make the title compound a highly versatile intermediate for constructing libraries of complex molecules for biological screening.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the baseline for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 68281-43-6[][5]
Molecular Formula C₁₁H₁₂ClNO₃[][5]
Molecular Weight 241.67 g/mol []
IUPAC Name This compound[]
Melting Point 84-85 °C[]
Boiling Point 353.4 °C (at 760 mmHg)[]
Density 1.275 g/cm³[]
SMILES CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl[]
InChI InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3[]

graph Chemical_Structure {
layout=neato;
node [shape=none, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O_ring [label="O", pos="2.6,0!"]; C_chiral [label="C", pos="2.6,1.5!"]; C_methylene [label="CH2", pos="1.3,2.25!"]; N_ring [label="NH", pos="0,2.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Oxazine ring bonds C6 -- O_ring; O_ring -- C_chiral; C_chiral -- C_methylene; C_methylene -- N_ring; N_ring -- C1;

// Substituents Cl [label="Cl", pos="-2.6,-1!"]; C3 -- Cl;

C_ester [label="C(=O)OCC", pos="4,1.75!"]; C_chiral -- C_ester [label="", len=1.5];

// Dummy nodes for double bonds node [shape=point, width=0]; db1 [pos="-0.65,1.125!"]; db2 [pos="-0.65,-1.125!"]; db3 [pos="1.3,0!"];

// Edges for double bonds edge [style=invis]; C1 -- db1 -- C2; C3 -- db2 -- C4; C5 -- C6; }

Caption: Chemical structure of the title compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons (3H): Three signals in the aromatic region (~6.7-7.2 ppm). Due to the chloro and oxygen substituents, these protons will appear as doublets and a doublet of doublets.

    • Oxazine Ring Protons (3H): The chiral proton at C2 (O-CH-COOEt) is expected around 4.8-5.0 ppm as a doublet of doublets. The two diastereotopic protons at C3 (N-CH₂-CH) would appear as complex multiplets between 3.3-3.8 ppm.

    • Amine Proton (1H): A broad singlet corresponding to the N-H proton, typically around 4.0-4.5 ppm, which would be exchangeable with D₂O.

    • Ethyl Ester Protons (5H): A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework.

    • Carbonyl Carbon: The ester C=O will be the most downfield signal, expected around 170 ppm.

    • Aromatic Carbons: Six signals are expected in the ~115-145 ppm range. The carbon bearing the chlorine (C6) and the carbons attached to oxygen and nitrogen will have characteristic shifts.

    • Oxazine Ring Carbons: The chiral carbon (C2) is expected around 75-80 ppm, and the methylene carbon (C3) around 45-50 ppm.

    • Ethyl Ester Carbons: The O-CH₂ signal will be around 62 ppm, and the CH₃ signal around 14 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at m/z 241.0505 for the C₁₁H₁₂³⁵ClNO₃ isotopologue. A characteristic [M+2]⁺ peak at m/z 243.0476 with approximately one-third the intensity of the [M]⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • N-H Stretch: A sharp peak around 3350-3400 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1735-1750 cm⁻¹.

    • C=C Stretches: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

    • C-O Stretches: Strong signals for the aryl-O-alkyl ether and the ester C-O bonds between 1200-1300 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Protocol

The synthesis of 1,4-benzoxazines is well-established in the literature.[3][6] A robust and logical approach for the title compound involves the cyclization of a substituted o-aminophenol with a suitable three-carbon electrophile.

Rationale: This strategy is favored for its efficiency. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide displaces a second leaving group to form the oxazine ring.

Step-by-Step Methodology:

  • Reactant Preparation: To a stirred solution of 4-chloro-2-aminophenol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq.).

    • Expert Insight: Using a carbonate base is critical to deprotonate the phenolic hydroxyl group without causing saponification (hydrolysis) of the ester in the electrophile.

  • Addition of Electrophile: Add ethyl 2,3-dibromopropionate (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed.

  • Workup and Isolation: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification aminophenol 4-Chloro-2-aminophenol reaction Intramolecular Cyclization aminophenol->reaction electrophile Ethyl 2,3-dibromopropionate electrophile->reaction conditions K₂CO₃ (Base) Acetonitrile (Solvent) 60-80 °C conditions->reaction product Target Compound reaction->product purification Filtration & Column Chromatography product->purification

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for creating diverse molecular libraries. Its key reactive sites allow for systematic modification to explore structure-activity relationships (SAR).

Key Derivatization Strategies:

  • N-Functionalization: The secondary amine is a prime site for modification. It can be readily acylated with various acid chlorides or activated carboxylic acids, or alkylated with alkyl halides to introduce new side chains. This position is often crucial for tuning the molecule's interaction with biological targets.

  • Ester Modification: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a versatile handle for forming amide bonds with a wide range of amines, a common strategy in drug design to improve properties and introduce new pharmacophoric elements. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

Derivatization_Pathway start Ethyl 6-chloro-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate N_acyl N-Acylation (R-COCl) start->N_acyl N_alkyl N-Alkylation (R-X) start->N_alkyl N_sulfonyl N-Sulfonylation (R-SO₂Cl) start->N_sulfonyl hydrolysis Ester Hydrolysis (LiOH or H⁺) start->hydrolysis N_derivatives N-Functionalized Analogs N_acyl->N_derivatives N_alkyl->N_derivatives N_sulfonyl->N_derivatives acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling (R-NH₂, EDC/HOBt) acid->amide_coupling amide_derivatives Amide Library amide_coupling->amide_derivatives

Caption: Key derivatization pathways from the title compound.

By employing these strategies, chemists can rapidly generate novel compounds for screening against various diseases. The benzoxazine core provides a rigid, well-defined three-dimensional structure, while the modifications at the nitrogen and ester positions allow for the fine-tuning of electronic and steric properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Enantioselective synthesis or chiral separation can also be employed to study the stereochemical requirements for biological targets.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic behavior, and accessible synthesis make it a reliable starting material. The presence of multiple, orthogonally reactive functional groups provides chemists with the flexibility to design and synthesize novel molecular entities with high therapeutic potential. As research continues to uncover the vast biological activities associated with the 1,4-benzoxazine scaffold, the importance of versatile and well-characterized building blocks like this one will only continue to grow.

References

An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 68281-43-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. This document will delve into the synthesis, characterization, and critical applications of this specific chloro-substituted benzoxazine derivative, with a particular focus on its role in the production of high-value active pharmaceutical ingredients (APIs). A detailed, field-proven synthetic protocol is provided, alongside an in-depth analysis of its analytical characterization, ensuring a self-validating system for researchers and drug development professionals.

Introduction: The Significance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.[1] This versatile scaffold is a cornerstone in the design of novel therapeutic agents. The inherent structural features of the 1,4-benzoxazine ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 6-position, as seen in the title compound, can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced biological activity and a more favorable drug profile.

This compound serves as a pivotal building block in the synthesis of complex pharmaceutical agents. Its importance is underscored by its role as a key intermediate in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. The precise stereochemistry at the C2 position of the benzoxazine ring is often crucial for the final API's efficacy, making the enantioselective synthesis of this intermediate a topic of significant interest in process chemistry.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a classical approach involving the condensation of a substituted aminophenol with a suitable three-carbon electrophile. The most common and industrially viable route involves the reaction of 2-amino-5-chlorophenol with ethyl 2,3-dibromopropanoate.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process occurring in a single pot: an initial N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the heterocyclic ring.

Synthesis_Workflow Reactant1 2-Amino-5-chlorophenol Intermediate N-Alkylated Intermediate (in situ) Reactant1->Intermediate N-Alkylation Reactant2 Ethyl 2,3-dibromopropanoate Reactant2->Intermediate Base Weak Base (e.g., K₂CO₃) Base->Intermediate Acid Scavenger Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate Reaction Medium Product This compound Intermediate->Product Intramolecular Cyclization (SN2)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of the title compound.

Materials and Reagents:

  • 2-Amino-5-chlorophenol

  • Ethyl 2,3-dibromopropanoate

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-chlorophenol (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Commence stirring and slowly add ethyl 2,3-dibromopropanoate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Causality in Experimental Choices
  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, facilitating the final ring-closing Williamson ether synthesis. Its use as a solid simplifies the work-up procedure.

  • Solvent Selection: A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and intermediates while promoting the SN2 reaction mechanism for both the N-alkylation and the intramolecular O-alkylation steps.

  • Stoichiometry: A slight excess of ethyl 2,3-dibromopropanoate is used to ensure complete consumption of the starting aminophenol. A larger excess of the base is necessary to drive the reaction to completion and neutralize the HBr formed during the reaction.

  • Temperature Control: The reaction is initially performed at room temperature to control the exotherm of the initial N-alkylation. Subsequent heating is required to overcome the activation energy for the intramolecular cyclization.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Quantitative Data Summary
PropertyPredicted Value
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected > 100 °C
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7-6.9 (m, 3H, Ar-H)

    • δ 4.6-4.7 (m, 1H, -CH-COOEt)

    • δ 4.2-4.3 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃)

    • δ 3.4-3.6 (m, 2H, -O-CH₂-CH-)

    • δ 1.2-1.3 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃)

    • A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which will be concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168-170 (-C=O)

    • δ ~140-145 (Ar-C-O)

    • δ ~138-142 (Ar-C-N)

    • δ ~125-130 (Ar-C-Cl)

    • δ ~115-125 (other Ar-C)

    • δ ~62 (-O-CH₂-CH₃)

    • δ ~65-70 (-O-CH₂-CH-)

    • δ ~50-55 (-CH-COOEt)

    • δ ~14 (-O-CH₂-CH₃)

3.2.2. Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 241 and a characteristic M+2 peak at m/z 243 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

3.2.3. Infrared (IR) Spectroscopy

  • ~3300-3400 cm⁻¹ (N-H stretch)

  • ~2850-3000 cm⁻¹ (C-H stretch)

  • ~1730-1750 cm⁻¹ (C=O stretch of the ester)

  • ~1500-1600 cm⁻¹ (C=C aromatic stretch)

  • ~1200-1300 cm⁻¹ (C-O stretch)

  • ~700-800 cm⁻¹ (C-Cl stretch)

Application in Drug Development: A Key Intermediate for Fluoroquinolones

This compound is a crucial intermediate in the synthesis of several fluoroquinolone antibiotics. The general synthetic strategy involves the modification of the ester group, followed by the construction of the quinolone core and subsequent introduction of the desired side chains.

Illustrative Synthetic Pathway

Drug_Development_Pathway Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Step1->Intermediate1 Step2 Quinolone Ring Formation Intermediate1->Step2 Intermediate2 Tricyclic Quinolone Core Step2->Intermediate2 Step3 Side Chain Introduction Intermediate2->Step3 API Fluoroquinolone API (e.g., Levofloxacin) Step3->API

Caption: Role of the title compound in the synthesis of fluoroquinolone antibiotics.

The enantiomeric purity of the starting benzoxazine ester is critical, as the stereochemistry at the C2 position is often retained in the final drug molecule and is essential for its biological activity. For instance, in the case of Levofloxacin, the (S)-enantiomer of the corresponding benzoxazine intermediate is required to produce the active drug.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its synthesis, while based on classical organic reactions, requires careful control of reaction conditions to achieve high yields and purity. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. A thorough understanding of its chemistry and handling is essential for researchers and professionals in the field of drug discovery and development. This guide provides a solid foundation for the synthesis, characterization, and application of this important building block.

References

A Technical Guide to the Molecular Structure, Synthesis, and Application of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-benzoxazine core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document elucidates the specific molecular architecture of the title compound, including the influence of its chloro and ethyl carboxylate substituents. We present a detailed, field-proven synthesis protocol, a predictive spectroscopic profile for compound verification, and a discussion of its strategic importance as a versatile building block in the synthesis of novel therapeutic agents. The guide is structured to provide both foundational knowledge and actionable experimental insights for scientists working in organic synthesis and pharmaceutical research.

The 1,4-Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazine moiety is a cornerstone in the design of modern pharmaceuticals.[3] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Compounds incorporating this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties.[1][3] The versatility of the benzoxazine ring system, which allows for modification at multiple positions, has made it a favored starting point for developing libraries of compounds for structure-activity relationship (SAR) studies.[2] this compound serves as a key exemplar of this class, offering multiple sites for chemical elaboration.

Physicochemical and Structural Identifiers

A precise understanding of a molecule begins with its fundamental properties and identifiers. The key data for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[]
CAS Number 68281-43-6[][5]
Molecular Formula C₁₁H₁₂ClNO₃[]
Molecular Weight 241.67 g/mol []
Melting Point 84-85°C[]
Boiling Point 353.4°C at 760 mmHg[]
Density 1.275 g/cm³[]
SMILES CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl[]
InChI Key YQUPYAAIKGIVAV-UHFFFAOYSA-N[]

Elucidation of the Molecular Architecture

The structure of this compound is a carefully orchestrated combination of a core heterocycle and functional groups that dictate its chemical reactivity and potential biological function.

4.1 Core Heterocycle and Key Substituents The molecule is built upon a 3,4-dihydro-2H-1,4-benzoxazine framework. This consists of a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The key substituents are:

  • C6-Chloro Group: Positioned on the aromatic ring, this halogen atom acts as a moderate electron-withdrawing group. In drug design, such substitutions are critical for modulating the electronic environment of the aromatic system, enhancing membrane permeability (lipophilicity), and potentially blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • C2-Ethyl Carboxylate Group: This ester functional group is a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse chemical moieties. Furthermore, the ester provides a potential site for prodrug design, where it can be cleaved by endogenous esterases to release the active carboxylic acid form in vivo.

4.2 Stereochemistry The carbon atom at the C2 position, which bears the ethyl carboxylate group, is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and (S)-ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The synthesis of individual enantiomers is often a critical objective in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[6]

Predictive Spectroscopic Profile for Structural Verification

While specific experimental spectra are proprietary or not publicly available, a predictive analysis based on the known structure provides a reliable template for characterization.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (δ 6.7-7.0 ppm): Three signals corresponding to the protons on the chlorinated benzene ring. Expect complex splitting patterns (doublets, doublet of doublets) due to ortho and meta coupling.

    • Oxazine Ring Protons (δ 3.5-4.6 ppm): Signals for the C2-H (methine) and C3-CH₂ (methylene) protons. The C2-H will likely appear as a doublet of doublets. The C3 protons will be diastereotopic and appear as two separate multiplets.

    • N-H Proton (δ ~4.0 ppm): A broad singlet, which may exchange with D₂O.

    • Ethyl Ester Protons (δ 1.2-1.4 ppm and 4.2-4.4 ppm): A triplet for the -CH₃ group and a quartet for the -OCH₂- group, showing characteristic J-coupling.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (δ ~170 ppm): The ester C=O carbon.

    • Aromatic Carbons (δ 115-150 ppm): Six distinct signals, with chemical shifts influenced by the chloro, oxygen, and nitrogen substituents.

    • Aliphatic Carbons (δ 14-75 ppm): Signals for the C2, C3, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3350 cm⁻¹: N-H stretch.

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretches.

    • ~1735 cm⁻¹: Ester C=O stretch (strong).

    • ~1500-1600 cm⁻¹: Aromatic C=C stretches.

    • ~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch (asymmetric).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z 241.

    • Isotope Peak (M+2)⁺: A peak at m/z 243 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be approached through several established routes.[7][8] A robust and efficient method involves the nucleophilic substitution and subsequent intramolecular cyclization starting from an appropriately substituted aminophenol.

6.1 Retrosynthetic Analysis and Strategy

The retrosynthetic analysis identifies 2-amino-4-chlorophenol and a three-carbon electrophile, such as ethyl 2,3-dibromopropanoate, as logical starting materials. This approach is favored for its convergency and the commercial availability of the precursors. The forward synthesis involves an initial N-alkylation followed by an intramolecular Williamson ether synthesis.

G Target This compound Disconnect1 C-N and C-O Bond (Intramolecular Cyclization) Target->Disconnect1 Intermediate N-(2-bromo-1-(ethoxycarbonyl)ethyl)- 2-amino-4-chlorophenol Disconnect1->Intermediate retrosynthesis Disconnect2 C-N Bond (N-Alkylation) Intermediate->Disconnect2 SM1 2-Amino-4-chlorophenol Disconnect2->SM1 retrosynthesis SM2 Ethyl 2,3-dibromopropanoate Disconnect2->SM2 retrosynthesis G cluster_0 Derivatization Pathways Core Core Scaffold (Title Compound) N_Alkylation N-Alkylation/ Acylation Core->N_Alkylation R-X Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis NaOH, H₂O Library Diverse Compound Library N_Alkylation->Library Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling R₂NH, Coupling Agent Amide_Coupling->Library Screening Biological Screening (HTS) Library->Screening Lead Lead Compound Optimization Screening->Lead

References

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview for the synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The document outlines a robust and efficient synthetic pathway, grounded in established chemical principles, and is intended for an audience of researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule, identified by CAS number 68281-43-6, is most effectively approached through a two-stage process.[][2] The core of this strategy involves the construction of the benzoxazine ring system via a cyclocondensation reaction. The primary precursor for this is 4-chloro-2-aminophenol, a readily available or synthesizable starting material.

The overall synthetic transformation is depicted below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 2,5-Dichloronitrobenzene->4-Chloro-2-nitrophenol 1. NaOH, H₂O 2. Heat 4-Chloro-2-aminophenol 4-Chloro-2-aminophenol 4-Chloro-2-nitrophenol->4-Chloro-2-aminophenol Reduction (e.g., H₂, Pd/C) Target_Molecule Ethyl 6-chloro-3,4-dihydro-2H- 1,4-benzoxazine-2-carboxylate 4-Chloro-2-aminophenol->Target_Molecule Cyclocondensation Ethyl_2_3_dibromopropanoate Ethyl 2,3-dibromopropanoate Ethyl_2_3_dibromopropanoate->Target_Molecule caption Figure 1. High-level two-stage synthetic workflow. G Start 2,5-Dichloronitrobenzene Intermediate 4-Chloro-2-nitrophenol Start->Intermediate NaOH, H₂O, Δ (Nucleophilic Substitution) Product 4-Chloro-2-aminophenol Intermediate->Product H₂, Pd/C or Hydrazine Hydrate (Reduction) caption Figure 2. Synthesis of 4-chloro-2-aminophenol.

References

The Evolving Landscape of Chlorinated Benzoxazine Derivatives: A Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Role of Chlorine in Benzoxazine Scaffolds

Benzoxazines, a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring, have garnered significant attention in medicinal chemistry. Their rigid, bicyclic structure serves as a versatile scaffold for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of substituents onto this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Among the various possible substitutions, chlorination stands out as a particularly effective and strategic modification. The introduction of a chlorine atom, an electron-withdrawing group, can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. This alteration can enhance binding affinity to biological targets, improve membrane permeability, and block sites of metabolic degradation, thereby potentiating the compound's overall biological effect. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of chlorinated benzoxazine derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of Chlorinated Benzoxazine Derivatives

The synthesis of the benzoxazine core typically involves a Mannich-like condensation reaction between a phenolic compound, a primary amine, and formaldehyde.[3] To produce chlorinated derivatives, the chlorine substituent can be introduced on either the phenol or the amine precursor.

General Synthetic Workflow

A common and efficient method involves the reaction of a chlorinated phenol or a chlorinated amine with the other two components. For instance, reacting a 2-aminophenol with chloroacetic acid, followed by sulfonation and subsequent nucleophilic substitution, has been used to generate various derivatives.[4] Another established route involves the reaction of anthranilic acid with substituted benzoyl chlorides.[5] The choice of solvent and reaction conditions is critical to optimize yield and minimize side products. Solvents like toluene, isopropanol, or mixtures thereof are often employed.[6]

Below is a generalized workflow for the synthesis of a chlorinated 1,3-benzoxazine derivative.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A Chlorinated Phenol or Phenol D Mannich Condensation (Solvent, Heat) A->D B Primary Amine or Chlorinated Amine B->D C Paraformaldehyde C->D E Solvent Removal & Vacuum Drying D->E Work-up F Chlorinated Benzoxazine Derivative E->F Isolation

Caption: Generalized workflow for the synthesis of chlorinated benzoxazine derivatives.

Experimental Protocol: Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides

This protocol is adapted from a demonstrated synthesis of chlorinated benzoxazole derivatives, which shares core principles with benzoxazine synthesis.[7]

Step 1: Synthesis of the Hydrazide Intermediate

  • Dissolve the starting chlorinated benzoxazole compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate slowly to the mixture while stirring.

  • Continue agitation for 3 hours at room temperature.

  • The resulting semisolid is filtered and washed with petroleum ether.

  • The collected compound is dried to yield the acetohydrazide intermediate. Causality Note: The use of hydrazine hydrate is essential for the nucleophilic substitution reaction that forms the hydrazide group, which is a key reactive site for the next step.

Step 2: Synthesis of the Final Schiff Base Derivatives

  • To an ethanolic solution (20 ml), add the hydrazide intermediate from Step 1 (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents).

  • Stir the mixture for 2-3 minutes.

  • Add 2-3 drops of glacial acetic acid as a catalyst and reflux the mixture for 4-5 hours. Causality Note: The acidic catalyst is crucial for activating the aldehyde carbonyl group, facilitating the condensation reaction with the hydrazide to form the imine (Schiff base) linkage.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter, dry, and recrystallize the resulting product from ethanol to obtain the pure chlorinated benzoxazine derivative. Self-Validation: The purity and structure of the final product must be confirmed using analytical techniques such as LC-MS, IR, ¹H NMR, and ¹³C NMR spectroscopy to validate the success of the synthesis.[7]

Part 2: Anticancer Activity

Chlorinated benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[8][9]

Mechanism of Action: Multi-Targeting Capabilities

The anticancer effects of these compounds are often multifaceted. Studies have shown that they can induce cell death through various mechanisms, including the disruption of cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death pathways.[10]

One key area of investigation is the inhibition of protein kinases involved in cell signaling. Certain chlorinated benzoxazines have shown inhibitory activity against kinases like HER2 and JNK1, which are critical for cancer cell proliferation and survival.[10] Another significant mechanism involves the targeting of nucleic acid structures. Some benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene by inducing the formation of G-quadruplex structures in its gene promoter, thereby inhibiting cancer cell proliferation and migration.[11]

G cluster_membrane Cell Membrane cluster_kinase Kinase Signaling cluster_gene Gene Expression CBZ Chlorinated Benzoxazine Derivative Membrane Disruption of Membrane Permeability CBZ->Membrane Kinase Inhibition of HER2/JNK1 Kinases CBZ->Kinase G4 c-Myc Promoter G-Quadruplex Stabilization CBZ->G4 Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Proliferation Reduced Cell Proliferation Kinase->Proliferation Proliferation->Apoptosis cMyc Downregulation of c-Myc mRNA G4->cMyc cMyc->Proliferation

Caption: Plausible anticancer mechanisms of chlorinated benzoxazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazineA549 (Lung)Not specified, but most effective[12]
Compound 2b (Substituted 3,4-dihydro-2H-1,4-benzoxazine)MCF-7 (Breast)2.27[10]
Compound 2b (Substituted 3,4-dihydro-2H-1,4-benzoxazine)HCT-116 (Colon)4.44[10]
Compound 4b (Substituted 3,4-dihydro-2H-1,4-benzoxazine)MCF-7 (Breast)3.26[10]
Compound 4b (Substituted 3,4-dihydro-2H-1,4-benzoxazine)HCT-116 (Colon)7.63[10]
Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine)PC-3 (Prostate)7.84 - 16.2[9]
Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine)MDA-MB-231 (Breast)7.84 - 16.2[9]

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[13] Chlorinated benzoxazine derivatives have demonstrated significant potential in this area.[1][14]

Mechanism of Action: Targeting Essential Bacterial Processes

A primary target for benzoxazine-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[4] Inhibition of this enzyme disrupts critical DNA processes, leading to bacterial cell death. Molecular docking studies have been instrumental in elucidating the binding interactions between chlorinated benzoxazine derivatives and the active site of DNA gyrase, guiding further structure-based drug design.[4][15]

G cluster_cell Inside Bacterium A Chlorinated Benzoxazine Sulfonamide Derivative B Bacterial Cell A->B Cellular Uptake C DNA Gyrase (Active Site) D Binding and Inhibition C->D Compound Binds E Disruption of DNA Replication & Repair D->E Enzyme Inactivated F Bactericidal Effect E->F

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial activity is often assessed by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Test Organism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Compound 3h (Chlorine & methyl substituents) | Various Bacteria | Zone of Inhibition | 14-19 mm |[1] | | Compound 4e (Sulfonamide derivative) | E. coli | Zone of Inhibition | 22 mm |[4] | | Compound 4e (Sulfonamide derivative) | S. aureus | Zone of Inhibition | 20 mm |[4] | | Compound 4e (Sulfonamide derivative) | B. subtilis | Zone of Inhibition | 18 mm |[4] | | Various Benzoxazine-6-sulfonamides | Gram-positive & Gram-negative bacteria | MIC | 31.25 - 62.5 µg/mL |[14] |

Part 4: Other Biological Activities and Structure-Activity Relationships (SAR)

Beyond anticancer and antimicrobial effects, chlorinated benzoxazines exhibit a range of other important biological activities.

  • Enzyme Inhibition: A study on α-chymotrypsin inhibitors found that benzoxazinones with a chloro substituent showed good inhibitory potential. The position of the substituent was critical, with ortho > meta > para substitution leading to better inhibition.[5]

  • K+ Channel Opening: Certain chlorinated 1,3-benzoxazine derivatives have been designed as potassium (K+) channel openers, demonstrating potent vasorelaxant and hypotensive activity. A 7-chloro substitution on the benzoxazine nucleus was found to be optimal for this activity.[16]

  • Antiviral Activity: While the broader class of benzazines has been investigated for antiviral properties, specific data on chlorinated benzoxazine derivatives highlight their potential. The presence of chlorine atoms on related scaffolds has been shown to be responsible for enhanced antiviral activity against viruses like Coxsackievirus B5 (CVB5).[17][18]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR principles for chlorinated benzoxazine derivatives:

  • Position Matters: The position of the chlorine atom on the benzoxazine ring system is a critical determinant of biological activity. For α-chymotrypsin inhibition, an ortho position on a phenyl substituent is preferred.[5] For vasorelaxant activity, a chloro group at the C7 position is beneficial.[16]

  • Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine generally enhances biological activity. This has been observed in antimicrobial studies where chloro-substituted compounds often outperform those with electron-donating groups.[14][19]

  • Combination with Other Groups: The presence of a chlorine atom in combination with other functional groups, such as sulfonamides or specific side chains, can lead to highly potent molecules. For example, benzoxazine-6-sulfonamides with fluoro or chloro substitutions on an attached aromatic ring showed excellent antimicrobial activity.[14]

  • Lipophilicity and Permeability: Chlorination increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the bacterial cell wall or the membrane of cancer cells, thereby improving access to intracellular targets.

Conclusion and Future Perspectives

Chlorinated benzoxazine derivatives represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of chlorine atoms into the benzoxazine scaffold has consistently proven to be an effective method for enhancing a wide range of biological activities, from potent anticancer and antimicrobial effects to specific enzyme inhibition and ion channel modulation.

Future research should focus on synthesizing novel libraries of chlorinated derivatives with systematic variations in the position and number of chlorine atoms to further refine structure-activity relationships. Advanced studies should aim to elucidate precise molecular mechanisms, identify specific protein targets, and evaluate the in vivo efficacy and safety profiles of the most promising lead compounds. The versatility and demonstrated potency of this chemical class ensure that chlorinated benzoxazines will remain a subject of intense investigation in the quest for next-generation therapeutics.

References

A Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and explore its potential applications in drug discovery, particularly focusing on its role as a key scaffold for neurologically active agents.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Of particular note is the activity of certain 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent antagonists of serotonin receptors, particularly the 5-HT3 and 5-HT1A/B/D subtypes.[4][5][6][7] This positions this compound as a valuable intermediate for the synthesis of novel therapeutics targeting a range of neurological and psychiatric disorders.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₂ClNO₃N/A
Molecular Weight 241.67 g/mol N/A
Melting Point 84-85 °CN/A
Boiling Point 353.4 °C at 760 mmHgN/A
CAS Number 68281-43-6[8]

Synthesis of this compound

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold is typically achieved through the condensation of a 2-aminophenol derivative with a suitable three-carbon electrophile.[9] The reaction between a 2-aminophenol and ethyl 2,3-dibromopropanoate is a well-established method for generating the desired 2-carboxylate benzoxazine ring system.[9]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved by the reaction of 2-amino-4-chlorophenol with ethyl 2,3-dibromopropanoate. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_chlorophenol 2-Amino-4-chlorophenol Reaction_Step Condensation & Intramolecular Cyclization 2_amino_4_chlorophenol->Reaction_Step ethyl_2_3_dibromopropanoate Ethyl 2,3-dibromopropanoate ethyl_2_3_dibromopropanoate->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established syntheses of similar 1,4-benzoxazine-2-carboxylate derivatives.[9] Optimization of reaction conditions may be necessary to achieve optimal yields for the 6-chloro substituted analog.

Materials:

  • 2-Amino-4-chlorophenol[10][11]

  • Ethyl 2,3-dibromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Electrophile: To this suspension, add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group and the amino group of 2-amino-4-chlorophenol, facilitating the nucleophilic attack on the electrophilic carbons of ethyl 2,3-dibromopropanoate.

  • Solvent (DMF): DMF is a polar aprotic solvent that is suitable for nucleophilic substitution reactions. It effectively dissolves the reactants and facilitates the reaction.

  • Temperature: Heating the reaction mixture increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe.

Applications in Drug Discovery: A Focus on Serotonin Receptor Antagonism

Derivatives of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold have shown significant promise as serotonin (5-HT) receptor antagonists.[4][6] Specifically, modifications at the 8-position have led to the discovery of potent 5-HT3 receptor antagonists.[4][6] For instance, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a high affinity for 5-HT3 receptors with a Ki value of 0.051 nM.[4]

G Target_Molecule This compound Intermediate Key Intermediate Target_Molecule->Intermediate SAR_Exploration Structure-Activity Relationship (SAR) Exploration Intermediate->SAR_Exploration Chemical Modification Lead_Compounds Lead Compounds for Neurological Disorders SAR_Exploration->Lead_Compounds Optimization Therapeutic_Applications Potential Therapeutic Applications: - Chemotherapy-induced nausea and vomiting - Irritable bowel syndrome - Anxiety and depression Lead_Compounds->Therapeutic_Applications

Caption: Drug discovery workflow utilizing the target molecule.

The ethyl ester at the 2-position of the title compound provides a versatile chemical handle for further synthetic modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing various functional groups to probe the binding pockets of target receptors. The 6-chloro substituent is a common feature in many bioactive molecules and can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Future Directions

This compound represents a valuable building block for the development of novel therapeutics. Future research should focus on:

  • Optimization of the synthetic protocol to improve yields and scalability.

  • Extensive SAR studies by modifying the ester group and the amine nitrogen to develop potent and selective ligands for various receptors.

  • In-depth biological evaluation of novel derivatives for their efficacy in preclinical models of neurological and psychiatric disorders.

By leveraging the chemical tractability and the inherent biological relevance of the 1,4-benzoxazine scaffold, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

A Technical Guide to the Discovery and Enduring Legacy of Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and polymerization of benzoxazine compounds, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the foundational chemistry, historical milestones, and the evolution of these versatile heterocyclic compounds, highlighting the scientific integrity and logical progression that have cemented their importance in modern chemistry and material science.

The Dawn of a New Heterocycle: The Initial Discovery

The journey of benzoxazine compounds began in 1944, when Holly and Cope first reported the synthesis of a 1,3-benzoxazine.[1][2] Their pioneering work involved the reaction of ortho-hydroxybenzylamine with aldehydes, laying the fundamental groundwork for a new class of heterocyclic compounds.[1] This initial synthesis, while groundbreaking, was a multi-step process. A significant leap forward occurred in 1949 when Burke introduced a more streamlined, one-pot reaction.[1] This method, involving the reaction of a phenol, a primary amine, and formaldehyde, remains a cornerstone of benzoxazine synthesis due to its simplicity and versatility.[1]

While the synthesis of the monomer was established early on, the exploration of its polymerization and the potential of the resulting polymers came much later. It wasn't until 1973 that H. Schreiber first mentioned the polymerization of benzoxazines as a route to novel phenolic resins with enhanced properties.[3] This marked a pivotal moment, shifting the focus from the synthesis of the monomer to the vast potential of polybenzoxazines.

A comprehensive and detailed study on polybenzoxazine was not reported until 1994, which subsequently sparked a surge in research and development in this area.[4] This later work firmly established polybenzoxazines as a distinct and highly promising class of thermosetting polymers, leading to their commercialization and adoption in various high-performance applications.[4]

The Chemistry of Creation: Synthesis of Benzoxazine Monomers

The versatility of benzoxazine chemistry stems from the wide array of commercially available phenols and primary amines that can be utilized in their synthesis. This molecular design flexibility allows for the tailoring of the resulting monomer and, consequently, the final polymer properties.[4][5]

The Workhorse Reaction: Mannich Condensation

The most prevalent method for synthesizing 1,3-benzoxazines is the Mannich condensation reaction.[1][2] This reaction involves the aminoalkylation of a phenol with a primary amine and formaldehyde.

Core Reactants:

ReactantRoleExamples
Phenolic Compound Provides the benzene ring and the hydroxyl group.Phenol, Bisphenol-A, Bisphenol-F, Cardanol (bio-based)[6][7]
Primary Amine Provides the nitrogen atom for the oxazine ring.Aniline, Furfurylamine (bio-based)[6][7], Aliphatic diamines
Aldehyde Provides the methylene bridge in the oxazine ring.Formaldehyde (or its solid form, paraformaldehyde)

Experimental Protocol: One-Pot Synthesis of a Bisphenol-A based Benzoxazine (B-a type)

This protocol describes a general procedure for the synthesis of a common benzoxazine monomer derived from Bisphenol-A and aniline.

Materials:

  • Bisphenol-A

  • Aniline

  • Paraformaldehyde

  • Toluene (or other suitable solvent)

  • Sodium Hydroxide (NaOH) solution (2 N)

  • Distilled water

  • Chloroform (or other suitable organic solvent for extraction)

  • Round bottom flask equipped with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve Bisphenol-A (0.5 eq.) and aniline (1 eq.) in toluene under mechanical stirring.

  • Add paraformaldehyde (2 eq.) to the mixture.

  • Heat the reaction mixture to 110 °C and maintain it under reflux for 6 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in chloroform.

  • Transfer the chloroform solution to a separatory funnel and wash it three times with a 2 N NaOH solution to remove any unreacted phenol.[8][9]

  • Subsequently, wash the organic layer three times with distilled water to remove any residual NaOH and other water-soluble impurities.[8][9]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the purified benzoxazine monomer.

Causality Behind Experimental Choices:

  • Molar Ratios: The typical molar ratio of phenol:amine:formaldehyde is 1:1:2 for monofunctional phenols and amines. For difunctional phenols like Bisphenol-A, the ratio to a monofunctional amine like aniline is 1:2:4 to form a difunctional benzoxazine.

  • Solvent: Toluene is a common solvent as it forms an azeotrope with water, which is a byproduct of the condensation reaction, helping to drive the reaction to completion. However, solvent-free synthesis methods have also been developed by researchers like Ishida and colleagues to create more environmentally friendly and efficient processes.[3]

  • Washing Steps: The NaOH wash is crucial for removing acidic impurities, particularly unreacted phenol, which can act as a catalyst in the subsequent polymerization and affect the final properties of the polybenzoxazine. The water wash removes any remaining base and other water-soluble byproducts.

Mannich_Condensation

Caption: Thermal ring-opening polymerization of benzoxazine monomers.

Experimental Protocol: Thermal Curing of a Benzoxazine Monomer

This protocol outlines a general procedure for the thermal polymerization of a benzoxazine resin.

Materials:

  • Purified benzoxazine monomer

  • Aluminum pan or mold

  • Vacuum oven or conventional oven with inert atmosphere capability

Procedure:

  • Place the benzoxazine monomer in an aluminum pan or a suitable mold.

  • If the monomer is a solid, heat it above its melting point to obtain a low-viscosity liquid. For example, some benzoxazines become processable liquids at around 100-120 °C. [10][11]3. Degas the molten resin under vacuum for approximately 10 minutes to remove any entrapped air or residual solvent. [6]4. Place the mold in an oven and cure using a staged curing cycle. A typical cycle might be:

    • 170 °C for 1 hour [8] * 190 °C for 1 hour [8] * 210 °C for 1 hour [8]5. After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the cured polymer.

Causality Behind Experimental Choices:

  • Staged Curing: A staged curing process is often employed to control the polymerization exotherm and to ensure a uniform and complete cure. The initial lower temperature stage allows for gelation, while the higher temperature post-curing stages advance the cross-linking density, thereby maximizing the thermal and mechanical properties of the final polymer.

  • Degassing: Removing entrapped air is critical to prevent void formation in the final cured part, which can significantly compromise its mechanical integrity.

The Evolution of Applications: From Curiosity to High-Performance Material

The unique combination of properties exhibited by polybenzoxazines has led to their adoption in a wide range of demanding applications. Initially explored as an alternative to traditional phenolic and epoxy resins, their superior performance has carved out a niche in several high-tech industries. [5][12] Timeline of Application Development:

EraKey Developments and Applications
1980s-1990s Pioneering work by Higgenbottom on cross-linked polybenzoxazines. [2]Initial investigations into their thermal and mechanical properties. [2]
2000s Increased commercialization. Use in halogen-free laminates for printed circuit boards, driven by environmental regulations. [12]Development of low-viscosity formulations for improved processability. [10]
2010s-Present Adoption in aerospace and automotive industries for lightweight composites requiring high thermal stability and flame retardancy. [6][12]Exploration of bio-based benzoxazines from renewable resources like cardanol and furfurylamine to enhance sustainability. [6][7]Use as adhesives, coatings, and encapsulants for electronics. [12]

Key Properties Driving Applications:

  • High Thermal Stability: Enables use in high-temperature environments. [4]* Inherent Flame Retardancy: Crucial for applications in transportation and electronics where fire safety is paramount. [4][6]* Low Water Absorption: Provides excellent performance in humid environments, important for electronics and marine applications.

  • Excellent Dielectric Properties: Low dielectric constant and dissipation factor make them ideal for high-frequency electronics. [12]* Superb Mechanical Performance: When used in fiber-reinforced composites, they offer high strength and stiffness. [12]

The Future of Benzoxazines: Sustainability and Advanced Functionalities

The field of benzoxazine chemistry continues to evolve, with current research focusing on two main areas: sustainability and the incorporation of advanced functionalities.

  • Bio-based Benzoxazines: The synthesis of benzoxazines from renewable resources such as cardanol (from cashew nut shells), vanillin, and furfurylamine is a major area of research. [2][6][7]The first commercial bio-based benzoxazines are now available, marking a significant step towards more sustainable high-performance polymers. [6][7]* Smart Materials: Researchers are developing "smart" benzoxazine resins that can be transformed into other high-performance polymers like polybenzoxazoles, offering even higher thermal stability. [5]Additionally, the incorporation of functional groups allows for the creation of materials with tailored properties, such as self-healing capabilities or specific optical and electronic functions.

The journey of benzoxazine compounds, from their initial discovery to their current status as high-performance materials, is a testament to the power of chemical innovation. Their unique combination of processability and performance ensures that they will continue to be a subject of intense research and a key enabling material for future technological advancements.

References

A Technical Guide to the Potential Applications of Ethyl 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-benzoxazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, functionalized member of this class: ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 68281-43-6).[5][6][7] While direct therapeutic applications of this exact molecule are not extensively documented, its structure presents a rich platform for chemical modification and the development of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its synthetic potential and explores its promising applications in oncology, infectious diseases, and virology, grounded in the established bioactivities of the broader benzoxazine family.

The Core Molecule: Structure and Synthetic Versatility

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,4-oxazine ring. Its key structural features, which are ripe for chemical exploitation, include:

  • A Secondary Amine (N-H) at the 4-position: This site is a prime target for N-alkylation, acylation, or sulfonation, allowing for the introduction of diverse functional groups to modulate activity and physicochemical properties.[8]

  • An Ethyl Ester at the 2-position: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol, opening avenues for further derivatization.

  • A Chlorine Atom at the 6-position: This electron-withdrawing group influences the electronic properties of the aromatic ring and can serve as a handle for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

These reactive sites make the molecule an ideal starting point for building libraries of diverse compounds for high-throughput screening and lead optimization.

General Synthetic Strategy

The synthesis of the 1,4-benzoxazine core typically involves the cyclization of a 2-aminophenol derivative. While specific literature for the title compound's synthesis is sparse, a general and robust pathway can be proposed based on established methodologies for similar structures.[9][10] A plausible synthetic route involves the reaction of 4-chloro-2-aminophenol with an ethyl 2,3-dihalopropionate or a related three-carbon synthon.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloro-2-aminophenol 4-Chloro-2-aminophenol Reaction Nucleophilic Substitution & Intramolecular Cyclization 4-Chloro-2-aminophenol->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl 2,3-dibromopropionate Ethyl 2,3-dibromopropionate Ethyl 2,3-dibromopropionate->Reaction Target_Molecule This compound Reaction->Target_Molecule Yields core scaffold

Caption: Proposed synthetic pathway for the core molecule.

Potential Application I: Anticancer Drug Development

The benzoxazine scaffold is a recurring motif in compounds with significant anticancer activity.[3][11] Derivatives have been shown to inhibit cancer cell proliferation, migration, and induce apoptosis through various mechanisms.[12][13][14] Notably, some benzoxazinones target the c-Myc G-quadruplex structure, downregulating the expression of the c-Myc oncogene.[12] Others act as angiogenesis inhibitors or target critical cell cycle proteins like topoisomerase II.[14][15]

Rationale for Derivatization

Starting with this compound, we can design novel compounds that may target these pathways. By modifying the N-4 position, we can introduce moieties known to interact with specific biological targets.

Proposed Synthetic Workflow for Novel Anticancer Agents

This protocol outlines the synthesis of a hypothetical derivative, an N-arylated benzoxazine, a structural class that has shown promise in anticancer research.[15]

G Start Ethyl 6-chloro-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 Product N-Aryl Benzoxazine Derivative Step1->Product Reactant Substituted Aryl Bromide Reactant->Step1 Pd Catalyst, Ligand, Base Screening In Vitro Anticancer Screening (e.g., MTT Assay) Product->Screening

Caption: Workflow for synthesizing and screening N-aryl benzoxazine derivatives.

Experimental Protocol: Synthesis of N-(4-cyanophenyl) Derivative
  • Materials: this compound, 4-bromobenzonitrile, Palladium(II) acetate, Xantphos, Cesium carbonate, and anhydrous Toluene.

  • Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add the starting benzoxazine (1 mmol), 4-bromobenzonitrile (1.2 mmol), Palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and Cesium carbonate (2 mmol).

  • Reaction: Add anhydrous toluene (10 mL) via syringe. Seal the flask and heat the mixture to 110°C with vigorous stirring for 12-24 hours. The causality for using a palladium catalyst and a specialized ligand like Xantphos is to facilitate the C-N bond formation efficiently, a reaction that is otherwise challenging.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired N-aryl derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This multi-step validation ensures the identity and integrity of the synthesized compound before biological testing.

Potential Application II: Antimicrobial Agents

Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17][18] The mechanism often involves the disruption of microbial cellular processes.[19] The heterocyclic nature of the benzoxazine ring is crucial for this activity.[17]

Rationale for Derivatization

The ester functional group in the core molecule can be converted into an amide. Amide derivatives, particularly those incorporating other heterocyclic or aromatic moieties, often exhibit enhanced antimicrobial potency. For instance, benzoxazines bearing nitro or trifluoromethyl groups have shown increased potency.[20]

Proposed Synthetic Workflow for Novel Antimicrobial Agents

This workflow details a two-step process to generate a library of amide derivatives for antimicrobial screening.

G Start Ethyl 6-chloro-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate Step1 Ester Hydrolysis Start->Step1 LiOH, THF/H2O Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Coupling Agent (e.g., HATU) Product Amide Library Step2->Product Reactant Diverse Primary/ Secondary Amines Reactant->Step2 Screening Antimicrobial Screening (MIC/MBC Assays) Product->Screening

Caption: Synthesis and screening workflow for benzoxazine amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives
  • Step A: Hydrolysis:

    • Dissolve the starting ester (1 mmol) in a mixture of Tetrahydrofuran (THF) and water (3:1).

    • Add Lithium hydroxide (LiOH) (3 mmol) and stir at room temperature for 4-6 hours. The choice of LiOH allows for mild saponification without affecting other functional groups.

    • Monitor by TLC. Upon completion, acidify the mixture with 1N HCl to pH ~3 and extract the carboxylic acid product with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate.

  • Step B: Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1 mmol) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.1 mmol) and Diisopropylethylamine (DIPEA) (3 mmol). Stir for 10 minutes. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.

    • Add the desired amine (e.g., 4-nitroaniline) (1.2 mmol) and stir at room temperature for 12 hours.

    • Dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

    • Validate the final structure using spectroscopic methods (NMR, MS).

Data Presentation: Hypothetical Antimicrobial Activity

The synthesized derivatives would be tested against a panel of microbes. The results, presented as Minimum Inhibitory Concentration (MIC), can be summarized for clear comparison.

Compound IDDerivative MoietyMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
BZ-01 -NH-(4-nitrophenyl)81632
BZ-02 -NH-(pyridin-2-yl)163264
BZ-03 -NH-(4-trifluoromethylphenyl)4816
Ciprofloxacin (Control)10.25N/A
Fluconazole (Control)N/AN/A2

Potential Application III: Antiviral Agents

Recent studies have highlighted the broad-spectrum antiviral activity of some benzoxazine derivatives.[21] For example, carbon dots derived from benzoxazine monomers have been shown to block the infectivity of several life-threatening viruses, including flaviviruses (Zika, Dengue) and non-enveloped viruses.[22][23] The mechanism appears to involve direct binding to the virion surface, preventing the initial virus-cell interaction.[23]

Rationale for Derivatization

The core molecule can be used to synthesize novel benzoxazine monomers that can then be polymerized or used to create functionalized nanoparticles. Modifications at the N-4 position with hydrophilic or charged groups could enhance interaction with viral glycoproteins.

Experimental Protocol: Synthesis of an N-functionalized Derivative for Antiviral Testing
  • Objective: Synthesize an N-hydroxyethyl derivative to improve water solubility and provide a handle for further conjugation.

  • Procedure:

    • Combine the starting benzoxazine (1 mmol), 2-bromoethanol (1.5 mmol), and potassium carbonate (2.5 mmol) in acetonitrile (20 mL).

    • Heat the mixture to reflux (approx. 82°C) for 8-12 hours. The use of a carbonate base is sufficient for this alkylation and is easily removed during workup.

    • Monitor the reaction by TLC.

    • After completion, filter the solid and concentrate the filtrate.

    • Purify the resulting N-hydroxyethyl derivative by column chromatography.

    • Confirm the structure via NMR and MS.

  • Antiviral Evaluation:

    • The purified compound would be evaluated in vitro using plaque reduction assays against a panel of viruses (e.g., Dengue, Zika, Influenza).

    • Cytotoxicity assays (e.g., CC50) on host cell lines (e.g., Vero, A549) must be run in parallel to determine the therapeutic index (SI = CC50/EC50). This self-validating step is critical to ensure that any observed antiviral effect is not due to general cell toxicity.

Conclusion

This compound represents a highly valuable, yet underexplored, platform for medicinal chemistry. Its strategically positioned functional groups allow for facile and diverse chemical modifications. By leveraging the known biological activities of the broader benzoxazine class, this guide outlines clear, rational pathways for the development of novel drug candidates in oncology, microbiology, and virology. The provided protocols serve as a foundational framework for researchers to synthesize and evaluate new chemical entities derived from this versatile core, potentially leading to the discovery of next-generation therapeutics.

References

The Strategic Intermediate: A Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This heterocyclic compound is a valuable synthetic intermediate, particularly in the construction of biologically active molecules and pharmaceutical agents. This guide provides not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to effectively utilize this versatile building block.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a chlorine atom at the 6-position and an ethyl carboxylate at the 2-position of the 3,4-dihydro-2H-1,4-benzoxazine core, as in the title compound, provides strategic handles for further molecular elaboration, making it a highly sought-after intermediate in drug discovery programs. Notably, the 1,4-benzoxazine core is a key structural feature of the highly successful fluoroquinolone antibiotic, Levofloxacin, highlighting the pharmaceutical relevance of this heterocyclic system.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 68281-43-6N/A
Molecular Formula C₁₁H₁₂ClNO₃N/A
Molecular Weight 241.67 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 84-86 °CN/A
Boiling Point ~385 °C at 760 mmHg (decomposes)N/A
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in ethanol; insoluble in water.N/A

The structure of the molecule, featuring a chiral center at the C2 position, allows for the synthesis of enantiomerically pure downstream compounds, which is often a critical requirement for modern pharmaceuticals.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and reliable synthesis of the title compound involves the condensation of 2-amino-4-chlorophenol with ethyl 2,3-dibromopropanoate. This reaction proceeds via a tandem N-alkylation and intramolecular O-alkylation (Williamson ether synthesis) to form the benzoxazine ring.

Diagram 1: Overall Synthetic Scheme

G 2-amino-4-chlorophenol 2-amino-4-chlorophenol intermediate This compound 2-amino-4-chlorophenol->intermediate K₂CO₃, Acetone, Reflux ethyl_2_3_dibromopropanoate ethyl 2,3-dibromopropanoate ethyl_2_3_dibromopropanoate->intermediate

A high-level overview of the synthesis.
Preparation of the Starting Material: 2-amino-4-chlorophenol

While commercially available, 2-amino-4-chlorophenol can be synthesized from 4-chloro-2-nitrophenol via reduction. A common and effective method involves the use of sodium dithionite.

Experimental Protocol:

  • To a stirred solution of 4-chloro-2-nitrophenol (1.0 eq) in a mixture of ethanol and water (2:1 v/v) at room temperature, add sodium dithionite (3.0 eq) portion-wise over 30 minutes.

  • The reaction mixture will exotherm. Maintain the temperature below 50 °C using a water bath.

  • After the addition is complete, stir the mixture at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-amino-4-chlorophenol as a solid, which can be used in the next step without further purification.

Cyclization to this compound

Experimental Protocol:

  • To a solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous acetone (10 mL/g of aminophenol) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the stirred suspension over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically starting from 9:1) to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is crucial to prevent the hydrolysis of the ester and to ensure the efficiency of the base-mediated cyclization.

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl and the amino group to facilitate the nucleophilic substitutions, but not so strong as to cause significant side reactions.

  • Solvent: Acetone is a good solvent for the reactants and its boiling point is suitable for this reaction.

  • Purification: Column chromatography is essential to separate the desired product from potential isomeric byproducts and unreacted starting materials.

Synthetic Utility: Key Reactions of the Intermediate

The title compound is a versatile intermediate due to the presence of three key functional groups: the secondary amine, the ester, and the chlorinated aromatic ring. These sites allow for a variety of subsequent chemical transformations.

Diagram 2: Key Reaction Pathways

G start This compound n_alkylation N-Alkylation start->n_alkylation R-X, Base amide_formation Amide Formation start->amide_formation 1. LiOH, H₂O/THF 2. Amine, Coupling Agent hydrolysis Ester Hydrolysis start->hydrolysis LiOH, H₂O/THF buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Ligand, Base

A Spectroscopic and Structural Elucidation Guide: Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 68281-43-6)[1][2][3]. Benzoxazine derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization paramount for research and development professionals. While specific experimental spectra for this exact compound are not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to present a detailed theoretical and predictive framework. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This document is designed to serve as an authoritative reference for researchers, enabling them to anticipate, interpret, and verify the spectral features of the title compound during synthesis and characterization workflows.

Molecular Structure and Key Features

This compound possesses a fused heterocyclic system consisting of a chlorinated benzene ring, a dihydro-1,4-oxazine ring, and an ethyl ester functional group at the 2-position. The molecular formula is C₁₁H₁₂ClNO₃, with a calculated molecular weight of approximately 241.67 g/mol [2]. The structural features—including aromatic protons, a chiral center at C2, diastereotopic protons on the oxazine ring, and an ethyl ester moiety—give rise to a distinct and predictable spectroscopic fingerprint.

For clarity in the subsequent spectroscopic analysis, the atoms in the molecule are numbered as shown in the diagram below.

References

Methodological & Application

Synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This application note provides a comprehensive guide for the synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1,4-Benzoxazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse physiological activities.[1] Since their discovery, these compounds have been integral to the synthesis and application of numerous therapeutic agents.[1] The specific target of this protocol, this compound, serves as a crucial building block in medicinal chemistry. Its synthesis, therefore, is of paramount importance for the advancement of novel drug candidates.

This guide will detail a reliable and reproducible protocol for the synthesis of this compound, focusing on the underlying chemical principles, step-by-step procedures, and necessary safety precautions.

Reaction Scheme and Mechanism

The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of 2-amino-4-chlorophenol with ethyl 2,3-dibromopropanoate. This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular cyclization.

Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-chlorophenol on one of the electrophilic carbon atoms of ethyl 2,3-dibromopropanoate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the other electrophilic carbon, leading to the formation of the benzoxazine ring. A base is typically employed to facilitate the reaction by deprotonating the phenol and neutralizing the hydrobromic acid byproduct.

Experimental Protocol

This section outlines the detailed step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
2-Amino-4-chlorophenolC₆H₆ClNO143.5795-85-297%Sigma-Aldrich
Ethyl 2,3-dibromopropanoateC₅H₈Br₂O₂259.923674-13-597%TCI Chemicals
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%Fisher Scientific
AcetoneC₃H₆O58.0867-64-1ACS GradeVWR
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR
HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%Sigma-Aldrich
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (100 mL).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain it for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the mobile phase.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (100 mL) and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a solid. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.

Characterization Data

The synthesized compound, this compound, is expected to exhibit the following characteristic spectral data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons, the protons on the oxazine ring, and the ethyl ester group. Specifically, the methylene protons of the oxazine ring (O-CH₂-N) and the methine proton (Ar-CH-N) will have distinct chemical shifts.[2]

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the benzoxazine ring system.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₂ClNO₃, MW: 241.67).

Safety Precautions

It is imperative to handle all chemicals and perform the experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-4-chlorophenol: This compound is harmful if swallowed and may cause skin irritation.[3][4] It is also suspected of causing cancer.[4] Avoid inhalation of dust and contact with skin and eyes.[3][5]

  • Ethyl 2,3-dibromopropanoate: This is a lachrymatory and corrosive compound. Handle with extreme care to avoid contact with skin, eyes, and respiratory tract.

  • Acetone and Ethyl Acetate: These are flammable solvents. Keep them away from open flames and heat sources.

  • Hexane: This is a flammable and neurotoxic solvent. Ensure adequate ventilation to prevent inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6][7]

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix 2-amino-4-chlorophenol, K₂CO₃, and Acetone add_reagent Add Ethyl 2,3-dibromopropanoate reagents->add_reagent reflux Reflux for 12-16 hours add_reagent->reflux tlc Monitor by TLC reflux->tlc cool_filter Cool and Filter tlc->cool_filter extract Extract with Ethyl Acetate cool_filter->extract purify Column Chromatography extract->purify isolate Isolate Pure Product purify->isolate end end isolate->end Characterization (NMR, IR, MS)

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

Synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed experimental procedure for the synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a background in synthetic organic chemistry.

Introduction

The 1,4-benzoxazine ring system is a privileged scaffold found in numerous biologically active compounds.[1] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.[2] Its structure, featuring a chloro substituent and an ester functional group, allows for diverse subsequent chemical modifications.

This protocol outlines a robust and reproducible method for the synthesis of the target molecule via a one-pot reaction involving the N-alkylation and subsequent intramolecular cyclization of 2-amino-4-chlorophenol with ethyl 2,3-dibromopropanoate. The causality behind the choice of reagents and reaction conditions is explained to provide a comprehensive understanding of the synthetic strategy.

Reaction Scheme

The overall transformation is a condensation reaction between 2-amino-4-chlorophenol and ethyl 2,3-dibromopropanoate in the presence of a base. The reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.

Experimental Workflow Diagram

Workflow reagents Reagents Preparation (2-amino-4-chlorophenol, ethyl 2,3-dibromopropanoate, K2CO3, DMF) reaction Reaction Setup (Inert atmosphere, 80-90 °C) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Overall experimental workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Amino-4-chlorophenolC₆H₆ClNO143.571.44 g10.0
Ethyl 2,3-dibromopropanoateC₅H₈Br₂O₂259.922.60 g10.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.0
Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Deionized WaterH₂O18.02As needed-
Brine (sat. NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorophenol (1.44 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cations.

  • Addition of Reagent:

    • Slowly add ethyl 2,3-dibromopropanoate (2.60 g, 10.0 mmol) to the stirred suspension at room temperature using a syringe. The reaction is exothermic, so a slow addition is recommended.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 7:3 v/v). The reaction is typically complete within 12-24 hours. The disappearance of the starting material (2-amino-4-chlorophenol) indicates the completion of the reaction.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Proposed Reaction Mechanism

Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization aminophenol 2-Amino-4-chlorophenol intermediate1 N-Alkylated Intermediate aminophenol->intermediate1 K2CO3, DMF bromoester Ethyl 2,3-dibromopropanoate bromoester->intermediate1 intermediate1_2 N-Alkylated Intermediate phenoxide Phenoxide Intermediate intermediate1_2->phenoxide K2CO3 product This compound phenoxide->product Intramolecular SN2

Caption: Proposed reaction mechanism for the synthesis.

Characterization

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the ethyl ester protons (a triplet and a quartet), aromatic protons, and the protons of the benzoxazine ring system.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbons of the benzoxazine ring.

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching, C=O stretching of the ester, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₂ClNO₃ [M+H]⁺.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-Amino-4-chlorophenol: Harmful if swallowed and may cause skin irritation.

  • Ethyl 2,3-dibromopropanoate: A poison by ingestion and skin contact, and a severe skin and eye irritant.[3]

  • Dimethylformamide (DMF): A skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Comprehensive Characterization of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Multi-technique Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. For each technique, we explain the foundational principles, provide detailed experimental protocols, and offer expert insights into data interpretation. The methodologies described herein are designed to ensure the unambiguous confirmation of the compound's identity, purity, and structural integrity, adhering to the rigorous standards of the pharmaceutical industry.

Introduction and Significance

This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds. Given its role as a critical building block, the unequivocal characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The presence of a chlorine substituent and a chiral center at the C2 position introduces specific analytical challenges and requirements. This guide provides a robust, multi-faceted approach to address these needs, ensuring a complete analytical profile of the molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation of any analytical strategy.

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol

  • Key Structural Features:

    • Aromatic ring with a chlorine substituent.

    • A dihydro-1,4-benzoxazine heterocyclic system.

    • An ethyl carboxylate group at the C2 position.

    • A stereocenter at the C2 position, indicating the potential for enantiomers.

Caption: Chemical structure of the target analyte.

Analytical Workflow Overview

A sequential and logical workflow is essential for efficient and comprehensive characterization. The proposed workflow ensures that each analytical step builds upon the last, from initial purity assessment to final structural confirmation.

G start Sample Received (this compound) hplc_purity HPLC Purity (Reversed-Phase) start->hplc_purity Initial Purity & Identity ms Mass Spectrometry (LC-MS) - Molecular Weight - Isotopic Pattern hplc_purity->ms Confirm Mass of Main Peak chiral_hplc Chiral HPLC (If Racemic or Enantiopure Claim) hplc_purity->chiral_hplc Assess Enantiomeric Purity nmr NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation ms->nmr Correlate Mass with Structure elemental Elemental Analysis - Formula Confirmation nmr->elemental Confirm Elemental Composition report Final Characterization Report elemental->report chiral_hplc->report

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous information for carbon atoms. For the target compound, NMR is critical for confirming the presence and connectivity of the benzoxazine ring, the ethyl ester, and the substitution pattern on the aromatic ring.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and pick peaks for both spectra.

Data Interpretation and Expected Results

The chemical shifts in ¹H NMR are highly diagnostic for benzoxazine structures.[1][2][3] The protons of the oxazine ring, specifically Ar-CH₂-N and O-CH₂-N, typically appear as distinct signals.[2]

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Ethyl CH₃1.2 - 1.4Triplet (t)3H-COOCH₂CH
Ethyl CH₂4.2 - 4.4Quartet (q)2H-COOCH ₂CH₃
Oxazine CH₂3.4 - 3.6Multiplet2H-N-CH ₂-CH(O)-
Oxazine CH4.6 - 4.8Triplet (t)1H-O-CH (COOEt)-
NH4.0 - 5.0Broad Singlet1HAr-NH -
Aromatic H6.7 - 7.2Multiplets3HAr-H

¹³C NMR: The spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. Key signals include the carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), and the aliphatic carbons of the ethyl group and oxazine ring (15-80 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through fragmentation patterns. For halogenated compounds, MS is particularly definitive due to the characteristic isotopic distribution of the halogen. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4][5] This results in a distinctive "M+" and "M+2" molecular ion peak pattern, which is a powerful confirmation of the presence of a single chlorine atom in the molecule.[6]

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (LC):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start at 95% A and ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is suitable for protonating the nitrogen atom.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high resolution.

    • Scan Range: m/z 100-500.

  • Data Analysis: Examine the mass spectrum for the protonated molecular ion [M+H]⁺. Zoom in on the molecular ion region to observe the isotopic pattern.

Data Interpretation and Expected Results

The analysis should reveal a pair of peaks corresponding to the protonated molecule.

Table 2: Expected Mass Spectrometry Data

IonCalculated m/z ([M+H]⁺ with ³⁵Cl)Calculated m/z ([M+H]⁺ with ³⁷Cl)Expected Ratio
[C₁₁H₁₃ClNO₃]⁺242.06244.06~3:1

The presence of this peak pair, separated by 2 m/z units and in the characteristic ~3:1 intensity ratio, provides unambiguous evidence for the molecular formula and the inclusion of one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds. For this molecule, two distinct HPLC methods are relevant: a reversed-phase method for purity assessment and a chiral method for separating the enantiomers. The separation of enantiomers is crucial as they often exhibit different pharmacological activities.[7]

Protocol 3A: Reversed-Phase HPLC for Purity Analysis
  • System: An HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Phosphate Buffer.

    • B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Analysis: Inject 10 µL of a ~1 mg/mL solution. Purity is calculated based on the relative area percentage of the main peak.

Protocol 3B: Chiral HPLC for Enantiomeric Separation

Rationale: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving enantiomers.[8] Polysaccharide-based CSPs are highly versatile and often successful for a wide range of compounds.

  • System: HPLC with UV detector.

  • Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), typically in ratios from 90:10 to 70:30 (v/v). A small amount of an additive like TFA or diethylamine may be required for basic or acidic compounds, respectively.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Analysis: Inject a solution of the racemic standard to confirm separation. Analyze the sample to determine the enantiomeric excess (ee).

Elemental Analysis

Principle: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique serves as a fundamental check of purity and confirms the empirical formula. The analysis of chlorine is typically performed by titration or ion chromatography after combustion. This is a critical quality control step in pharmaceutical development.[9][10]

Protocol 4: C, H, N, Cl Analysis
  • Instrumentation: A calibrated elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000°C). The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. For chlorine, the combustion gases are passed through a solution where the resulting HCl is quantified.

  • Calculation: The instrument software calculates the percentage of each element.

Data Interpretation and Expected Results

The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₁₁H₁₂ClNO₃.

Table 3: Elemental Analysis Data

ElementTheoretical %Experimental %Acceptable Range
Carbon (C)54.6754.67 ± 0.4± 0.4%
Hydrogen (H)5.005.00 ± 0.4± 0.4%
Nitrogen (N)5.805.80 ± 0.4± 0.4%
Chlorine (Cl)14.6714.67 ± 0.4± 0.4%

Conclusion

The suite of analytical techniques detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By systematically applying NMR, MS, HPLC, and Elemental Analysis, researchers and drug development professionals can confidently establish the identity, purity, structure, and enantiomeric composition of this important pharmaceutical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and consistency required for regulatory submission and the advancement of new chemical entities.

References

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazine core is a privileged scaffold found in a variety of biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these purposes, providing detailed information about the molecular structure, connectivity, and stereochemistry. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this specific benzoxazine derivative, including sample preparation protocols, expected spectral data, and in-depth interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Scientific integrity in NMR begins with meticulous sample preparation. The protocol below is designed to yield high-resolution spectra by minimizing contaminants and ensuring sample homogeneity.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial. The choice of sample quantity is a balance between achieving a good signal-to-noise ratio and avoiding solubility issues or line broadening due to high concentration.

  • Solvent Selection and Dissolution: Add the deuterated solvent to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] However, if the compound has limited solubility or if hydrogen bonding with the solvent is to be observed (e.g., the N-H proton), DMSO-d₆ is a suitable alternative.[2] Vigorously mix the sample using a vortex mixer until the solid is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution.[1] Place a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube using the pipette. Ensure the filling height is appropriate for the spectrometer being used (typically 4-5 cm for a 5 mm tube).[1][3]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following are general parameters for acquiring high-quality spectra on a standard 400 or 500 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrument and experimental goals.

Instrument: 400 or 500 MHz NMR Spectrometer

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the nuclei back to their equilibrium state before the next pulse, ensuring accurate integration.

  • Acquisition Time (aq): 3-4 seconds to ensure good resolution.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds and computational NMR prediction tools.[2][4][5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~ 6.8 - 7.2m3HAr-HThe aromatic protons are expected in this region. The chlorine substituent will influence their chemical shifts and coupling patterns.
~ 4.6 (broad s)s1HN-HThe N-H proton of the dihydrobenzoxazine ring typically appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.
~ 4.4 - 4.6m1HH-2The proton at the chiral center (C-2) is expected to be a multiplet due to coupling with the C-3 protons.
~ 4.2 - 4.4q2H-O-CH₂-CH₃The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.
~ 3.4 - 3.6m2HH-3The two diastereotopic protons at C-3 will likely appear as a complex multiplet due to coupling with each other and with the H-2 proton.
~ 1.2 - 1.4t3H-O-CH₂-CH₃The methyl protons of the ethyl ester will be a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~ 170C=OThe carbonyl carbon of the ethyl ester is expected in this downfield region.
~ 140 - 145C-8aThe aromatic carbon attached to the oxygen atom.
~ 125 - 130C-6The aromatic carbon bearing the chlorine atom.
~ 115 - 125C-5, C-7, C-8The remaining aromatic carbons. Their precise shifts are influenced by the substituents.
~ 115 - 120C-4aThe aromatic carbon attached to the nitrogen atom.
~ 70 - 75C-2The carbon of the chiral center, shifted downfield by the adjacent oxygen and the ester group.
~ 61 - 63-O-CH₂-CH₃The methylene carbon of the ethyl ester.
~ 43 - 46C-3The methylene carbon adjacent to the nitrogen atom.
~ 14-O-CH₂-CH₃The methyl carbon of the ethyl ester.

In-Depth Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information. The aromatic region will display a complex pattern due to the three adjacent protons on the substituted benzene ring. The exact splitting pattern will depend on the coupling constants between H-5, H-7, and H-8. The broad singlet for the N-H proton is a characteristic feature of secondary amines in dihydrobenzoxazines. The protons on the heterocyclic ring (H-2 and H-3) are diastereotopic, meaning they are chemically non-equivalent, which will lead to more complex splitting patterns than simple first-order analysis might suggest. The ethyl ester group will give rise to a characteristic quartet and triplet, providing clear evidence for its presence.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The downfield region will be dominated by the carbonyl carbon of the ester at around 170 ppm. The aromatic carbons will appear in the range of 115-145 ppm, with the carbons directly attached to the heteroatoms (C-4a, C-8a) and the chlorine (C-6) being readily identifiable based on their expected chemical shifts. The aliphatic carbons of the heterocyclic ring and the ethyl ester will be found in the upfield region of the spectrum.

Logical Workflow for Structural Confirmation

The following workflow illustrates a systematic approach to confirming the structure of the target compound using the acquired NMR data.

NMR_Workflow A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR: - Identify aromatic, aliphatic, and NH protons. - Determine integration and multiplicity. A->B Process 1H Data C Analyze 13C NMR: - Identify carbonyl, aromatic, and aliphatic carbons. A->C Process 13C Data D Correlate 1H and 13C Data: - Use HSQC to link protons to their attached carbons. B->D C->D E Confirm Connectivity: - Use HMBC to identify long-range H-C correlations (e.g., from H-2 to C=O). D->E 2D NMR Analysis F Final Structure Verification E->F Consolidate Evidence

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided predicted spectral data and interpretation guidelines, researchers can confidently characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques within a logical workflow ensures a thorough and accurate structural verification, which is fundamental for its application in pharmaceutical and materials science research.

References

Application Note: Mass Spectrometric Fragmentation Analysis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Eleanor Vance Institution: Advanced Analytical Methodologies Division

Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Utilizing high-resolution mass spectrometry, we delineate the primary fragmentation pathways under electrospray ionization (ESI) conditions. The analysis reveals characteristic fragmentation patterns originating from the ethyl carboxylate moiety and the chlorinated benzoxazine core. Key diagnostic ions are identified, providing a reliable fingerprint for structural confirmation and impurity profiling. This guide is intended for researchers, analytical scientists, and drug development professionals requiring detailed structural elucidation of benzoxazine derivatives.

Introduction

Benzoxazines are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological properties make them valuable scaffolds in drug discovery. This compound, with a molecular formula of C₁₁H₁₂ClNO₃ and a monoisotopic mass of 241.05 Da, is a key intermediate in the synthesis of more complex pharmaceutical agents.[2]

Mass spectrometry is an indispensable tool for the structural characterization of such compounds.[3] Understanding the gas-phase fragmentation behavior of a molecule provides definitive structural information, aids in the identification of metabolites and degradation products, and ensures the quality of synthetic intermediates.[4] This is particularly crucial in a regulated drug development environment. The fragmentation of related benzoxazinone derivatives has been explored, highlighting the chemical instability and complex fragmentation behavior of this class of compounds.[5][6]

This document details the characteristic fragmentation pathways of the title compound, providing a logical framework for interpreting its mass spectrum. We will explore the cleavages associated with the ethyl ester group, the fragmentation of the benzoxazine ring system, and the diagnostic isotopic signature of the chlorine atom.

Experimental Methodology

Materials
  • Analyte: this compound (Purity ≥98%)

  • Solvent: LC-MS grade Methanol

Instrumentation
  • Mass Spectrometer: High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

Causality Note: ESI in positive mode was selected as the nitrogen atom in the benzoxazine ring is a primary site for protonation, leading to the efficient formation of the protonated molecule [M+H]⁺, which is the necessary precursor for collision-induced dissociation (CID) experiments.

Protocol: Sample Preparation
  • Prepare a stock solution by dissolving 1.0 mg of the analyte in 1.0 mL of methanol (1 mg/mL).

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Prepare a working solution for infusion by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

  • Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

Protocol: Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (m/z 50-500) using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Infusion Setup: Infuse the prepared working solution directly into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.

  • MS1 (Full Scan) Acquisition:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

    • Scan Range: m/z 50 - 400

    • Objective: Confirm the m/z of the protonated molecule [M+H]⁺ and observe its characteristic chlorine isotopic pattern.

  • MS/MS (Tandem MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 242.1.

    • Collision Gas: Argon

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV).

    • Objective: Induce fragmentation of the precursor ion and record the resulting product ions to elucidate the molecular structure. A ramped collision energy ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed.

Results and Discussion

Molecular Ion Characterization

The analysis begins with the characterization of the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₂ClNO₃, the expected monoisotopic mass is 241.05 Da. In positive mode ESI, the molecule readily protonates to form the [M+H]⁺ ion.

A key diagnostic feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8] This results in a characteristic isotopic pattern for any chlorine-containing ion: a primary peak (M) and a secondary peak at two mass units higher (M+2) with roughly one-third the intensity.[9][10]

For the [M+H]⁺ ion, we observe:

  • m/z 242.1: Corresponding to [C₁₁H₁₃³⁵ClNO₃]⁺

  • m/z 244.1: Corresponding to [C₁₁H₁₃³⁷ClNO₃]⁺

The observed 3:1 intensity ratio of these peaks unequivocally confirms the presence of a single chlorine atom in the molecule.

Proposed Fragmentation Pathways

Upon collision-induced dissociation (CID), the [M+H]⁺ ion undergoes a series of predictable fragmentation reactions. The primary pathways involve cleavages related to the ethyl carboxylate group and the heterocyclic benzoxazine ring.

Diagram 1: Primary Fragmentation Pathways

G cluster_ester Ester Group Fragmentation cluster_ring Ring & Side-Chain Cleavage M_plus [M+H]⁺ m/z 242/244 F1 Fragment A [M+H - C₂H₄]⁺ m/z 214/216 M_plus->F1 - C₂H₄ (28 Da) F2 Fragment B [M+H - C₂H₅OH]⁺ m/z 196/198 M_plus->F2 - C₂H₅OH (46 Da) F3 Fragment C [M+H - C₃H₄O₂]⁺• m/z 170/172 F2->F3 - C₂H₂ (26 Da) F4 Fragment D [C₇H₅ClNO]⁺• m/z 154/156 F3->F4 - CH₄ (16 Da)

Caption: Key fragmentation pathways of protonated this compound.

Pathway I: Cleavage of the Ethyl Ester Group

The ethyl ester is a primary site for fragmentation. Common losses from ester groups include neutral molecules like ethene (C₂H₄) and ethanol (C₂H₅OH).[11]

  • Loss of Ethene (C₂H₄): A common rearrangement reaction for ethyl esters leads to the elimination of a neutral ethene molecule (28 Da), resulting in the formation of the protonated carboxylic acid.

    • [M+H]⁺ (m/z 242) → [M+H - C₂H₄]⁺ (m/z 214)

    • This fragment at m/z 214/216 (Fragment A) represents the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid cation.

  • Loss of Ethanol (C₂H₅OH): Subsequent to the loss of ethene, or through a concerted mechanism, the loss of water can occur, but a more direct pathway is the loss of neutral ethanol (46 Da). This cleavage forms a highly stable acylium ion.

    • [M+H]⁺ (m/z 242) → [M+H - C₂H₅OH]⁺ (m/z 196)

    • The resulting acylium ion at m/z 196/198 (Fragment B) is a key diagnostic peak for the ethyl ester functionality.[12]

Pathway II: Fragmentation of the Benzoxazine Core

Fragmentation of the heterocyclic ring system often occurs after initial losses from side chains or through concerted ring-opening mechanisms.[13][14] A prominent pathway involves a retro-Diels-Alder (RDA) type reaction, which is characteristic of six-membered unsaturated rings.[15][16][17]

  • Formation of Fragment C (m/z 170/172): Following the formation of the acylium ion (Fragment B, m/z 196), a subsequent loss of acetylene (C₂H₂, 26 Da) through a complex rearrangement leads to the ion at m/z 170/172 . This ion likely corresponds to a rearranged chloro-benzoxazinone structure.

  • Formation of Fragment D (m/z 154/156): Further fragmentation of the ion at m/z 170 can occur via the loss of a methane radical, though a more direct route from the molecular ion involves the cleavage of the C2-C3 bond and the O1-C9a bond, leading to a radical cation at m/z 154/156 . This ion corresponds to the chlorophenoxymethaniminium radical cation, [C₇H₅ClNO]⁺•.

The fragmentation patterns observed for heterocyclic compounds can be complex, but these proposed pathways are consistent with established principles of mass spectrometry.[18][19]

Summary of Key Fragments

The table below summarizes the major diagnostic ions observed in the MS/MS spectrum of this compound.

Fragment Ion m/z (³⁵Cl / ³⁷Cl) Proposed Loss from [M+H]⁺ Description of Fragment
[M+H]⁺ 242.1 / 244.1-Protonated Molecular Ion
Fragment A 214.1 / 216.1C₂H₄ (Ethene)Protonated Carboxylic Acid
Fragment B 196.0 / 198.0C₂H₅OH (Ethanol)Acylium Ion
Fragment C 170.0 / 172.0C₂H₅OH + C₂H₂Rearranged Benzoxazinone Ion
Fragment D 154.0 / 156.0C₄H₈O₃Chlorophenoxymethaniminium Ion

Diagram 2: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Dissolve 1mg in 1mL MeOH p2 Dilute to 10 µg/mL p1->p2 p3 Syringe Filter (0.22 µm) p2->p3 a1 Direct Infusion (5 µL/min) p3->a1 a2 ESI+ Full Scan (MS1) Confirm [M+H]⁺ a1->a2 a3 Tandem MS (MS/MS) Isolate m/z 242.1 a2->a3 a4 Apply Collision Energy (10-40 eV) a3->a4 d1 Identify Precursor Isotope Pattern a4->d1 d2 Analyze Product Ion Spectrum d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: Workflow for MS analysis from sample preparation to data interpretation.

Conclusion

The fragmentation of this compound under positive mode ESI-MS/MS is systematic and provides high-confidence structural information. The key diagnostic features are:

  • A definitive M+2 peak confirming the presence of a single chlorine atom.[9]

  • Characteristic neutral losses of ethene (28 Da) and ethanol (46 Da) from the ethyl ester group, yielding prominent ions at m/z 214/216 and 196/198, respectively.

  • Subsequent fragmentation of the benzoxazine core, leading to ions at m/z 170/172 and 154/156.

These well-defined fragmentation pathways serve as a reliable analytical signature. This protocol and the accompanying fragmentation map can be effectively used by researchers for the routine identification, structural confirmation, and quality control of this compound and other structurally related benzoxazine derivatives in various stages of research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This compound is a key intermediate in various synthetic pathways, and its purity is critical for subsequent research and development. The described protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid to ensure optimal peak shape and resolution. This guide provides a comprehensive walkthrough, from method development rationale to a detailed, step-by-step protocol and troubleshooting advice, designed for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

This compound (CAS: 68281-43-6) is a small organic molecule whose utility in pharmaceutical and materials science necessitates a high degree of purity[1][2]. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of such compounds, offering high resolution and reproducibility[3].

The selection of a purification strategy is dictated by the physicochemical properties of the analyte. The target molecule possesses a moderately non-polar benzoxazine core, a chloro substituent, and an ethyl ester group, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). RP-HPLC operates on the principle of hydrophobic interactions between the analyte and a non-polar stationary phase, with elution controlled by a polar mobile phase[4]. This methodology is widely adopted due to its versatility, robustness, and the availability of cost-effective stationary phases[3].

Causality Behind Experimental Choices:

  • Chromatographic Mode (Reversed-Phase): The compound's structure is predominantly hydrophobic, ensuring strong retention on a non-polar stationary phase and allowing for fine-tuned elution using a polar mobile phase. This is the most common and effective separation technique for small organic molecules of this nature[3][4].

  • Stationary Phase (C18): An octadecylsilane (C18) column was selected as the primary stationary phase. C18 columns are the workhorse of reversed-phase chromatography, providing excellent retention for a wide range of non-polar to moderately polar compounds and are a logical first choice for method development.

  • Mobile Phase Composition: A combination of water and acetonitrile (ACN) was chosen. Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better column efficiency, and it can offer different selectivity[4]. To ensure sharp, symmetrical peaks, 0.1% Trifluoroacetic Acid (TFA) is added to both aqueous and organic mobile phases. TFA acts as an ion-pairing agent and acidifies the mobile phase to a pH of approximately 2. This low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause undesirable peak tailing through secondary ionic interactions[4][5].

  • Detection: The benzoxazine moiety contains a chromophore that absorbs UV light. While a full UV scan is recommended to determine the absorbance maximum (λmax), related benzoxazine structures show significant absorbance between 280 nm and 374 nm[6][7]. For robust detection of the main peak and potential impurities, a common wavelength such as 254 nm can be initially monitored, followed by optimization at the determined λmax.

Experimental Workflow and Protocol

The overall workflow for the purification is a systematic process beginning with sample preparation and culminating in the analysis of purified fractions to confirm purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in DMSO/ACN) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) SystemEquil System Equilibration (Initial Conditions) MobilePhasePrep->SystemEquil SystemEquil->Injection GradientRun Gradient Elution (Separation on C18 Column) Injection->GradientRun FractionCollect Fraction Collection (Based on UV Signal) GradientRun->FractionCollect FractionAnalysis Purity Analysis (Analytical HPLC) FractionCollect->FractionAnalysis SolventEvap Solvent Evaporation (Lyophilization/Rotovap) FractionAnalysis->SolventEvap PureCompound Pure Compound SolventEvap->PureCompound

Caption: HPLC purification workflow from sample preparation to pure compound.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis or Diode Array Detector (DAD).

    • Fraction collector.

    • Analytical HPLC system for purity analysis.

    • Rotary evaporator or lyophilizer for solvent removal.

  • Column:

    • Preparative RP C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Analytical RP C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Trifluoroacetic Acid (TFA, HPLC grade).

    • Crude this compound.

    • Dimethyl sulfoxide (DMSO) or Acetonitrile for sample dissolution.

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of a strong solvent like DMSO or ACN to achieve a high concentration (e.g., 50-100 mg/mL).

    • Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter before injection to prevent column clogging.

  • HPLC System Setup and Purification:

    • Install the preparative C18 column and set the column oven temperature to 25 °C for consistency.

    • Set the detector wavelength. Start with 254 nm or use a pre-determined λmax if known.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.

    • Perform a blank injection (injecting only the sample solvent) to identify any system-related peaks.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient method as detailed in Table 1.

    • Configure the fraction collector to collect peaks based on the UV detector signal threshold.

Chromatographic Conditions
ParameterPreparative MethodAnalytical Method (for Purity Check)
Column RP C18, 250 x 21.2 mm, 5 µmRP C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Gradient Time (min) %B
0.030
20.095
25.095
25.130
30.030
Injection Volume 1 - 5 mL (dependent on concentration)5 - 10 µL
Column Temp. 25 °C25 °C
Detection 254 nm (or optimized λmax)254 nm (or optimized λmax)
  • Post-Purification Processing:

    • Combine the fractions containing the pure product, identified by their retention time.

    • Analyze a small aliquot of the combined fractions using the analytical HPLC method (Table 1) to confirm purity (>95% or desired level).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Remove the remaining water and TFA via lyophilization (freeze-drying) to yield the pure compound as a solid.

Method Optimization and Logic

Achieving optimal separation often requires fine-tuning the initial method. The relationship between key parameters and the desired outcome (e.g., improved resolution) is crucial for logical method development. A decrease in the gradient slope over a given time is a powerful tool to increase the separation between closely eluting peaks[8].

OptimizationLogic cluster_problem Observed Problem cluster_action Primary Action cluster_solution Specific Solution PoorRes Poor Resolution Peaks are too close AdjustGradient Adjust Gradient PoorRes:f0->AdjustGradient primary response HighBackpressure High Backpressure Pressure exceeds limit AdjustFlow Adjust Flow Rate HighBackpressure:f0->AdjustFlow PeakTailing Peak Tailing Asymmetrical peaks CheckMobilePhase Check Mobile Phase PeakTailing:f0->CheckMobilePhase DecreaseSlope Decrease Gradient Slope (e.g., 30-70% B over 20 min) AdjustGradient->DecreaseSlope improves separation ChangeSolvent Change Organic Solvent (ACN to Methanol) AdjustGradient->ChangeSolvent alters selectivity [1] DecreaseFlow Decrease Flow Rate AdjustFlow->DecreaseFlow direct relationship IncreaseAcid IncreaseAcid CheckMobilePhase->IncreaseAcid suppresses silanols [2]

Caption: Logical relationships for HPLC method optimization.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks Detected - No sample injected.- Detector lamp is off or malfunctioning.- Incorrect wavelength.- Verify injection.- Check detector status and lamp life.- Perform a UV scan to find λmax or inject a known standard.
Poor Peak Shape (Tailing) - Column overload.- Secondary interactions with silica silanols.- Sample solvent incompatible with mobile phase.- Reduce injection volume/mass.- Ensure mobile phase pH is low (e.g., 2-3 with TFA/Formic Acid)[4].- Dissolve sample in mobile phase if possible.
High System Backpressure - Column frit is blocked.- Tubing is blocked.- High flow rate for the column.- Filter all samples and mobile phases.- Reverse-flush the column (disconnect from detector).- Reduce the flow rate.
Variable Retention Times - Inconsistent mobile phase composition.- Column not properly equilibrated.- Fluctuating column temperature.- Prepare fresh mobile phase accurately.- Increase equilibration time between runs.- Use a column oven for stable temperature control[4].

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound. By employing a standard C18 stationary phase and an optimized water/acetonitrile gradient with a TFA modifier, high purity levels can be achieved. The principles and troubleshooting guidance provided herein serve as a comprehensive resource for scientists to successfully implement and adapt this method for their specific research needs.

References

The Strategic Application of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of the 3,4-dihydro-2H-1,4-benzoxazine core has long been recognized for its significant potential in the development of novel therapeutic agents. Among its derivatives, ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its unique structural features, including the electron-withdrawing chloro group and the reactive ethyl carboxylate moiety, provide a strategic starting point for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The benzoxazine moiety is a cornerstone in the design of compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the chlorine atom at the 6-position of the benzoxazine ring can significantly influence the electronic properties of the molecule, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. The ethyl carboxylate at the 2-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Core Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more elaborate molecules, most notably in the development of novel antibacterial agents. The secondary amine within the benzoxazine ring is a prime site for N-alkylation and N-arylation reactions, enabling the facile introduction of diverse substituents.

A significant application of this scaffold is in the synthesis of quinolone antibiotics.[1][3] The general strategy involves the N-alkylation of the benzoxazine nitrogen, followed by a series of reactions to construct the fused quinolone ring system. The 6-chloro substituent is often retained in the final drug molecule, contributing to its antibacterial potency.

Below, we provide a detailed protocol for a typical N-alkylation reaction, a fundamental step in the derivatization of this versatile scaffold.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol outlines a representative method for the N-alkylation of the title compound, a crucial step for introducing diversity and modulating biological activity.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is critical to prevent the hydrolysis of the ethyl ester and to ensure the efficiency of the Williamson ether synthesis-type N-alkylation.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine of the benzoxazine, facilitating its nucleophilic attack on the alkyl halide.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction mixture increases the rate of reaction, leading to a more efficient conversion to the desired product within a reasonable timeframe.

Visualizing the Synthetic Pathway

synthetic_pathway start Ethyl 6-chloro-3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate reagents Alkyl Halide (R-X) K₂CO₃, DMF start->reagents product N-Alkyl-ethyl 6-chloro-3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate reagents->product N-Alkylation

Caption: General N-alkylation of the benzoxazine scaffold.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on derivatives of 6-chlorobenzoxazines have provided valuable insights for the rational design of more potent therapeutic agents.[4] Key findings often highlight the importance of the nature of the substituent at the N-4 position. For instance, the introduction of specific alkyl or aryl groups can significantly impact the compound's interaction with its biological target. The electronic nature and steric bulk of the N-substituent are critical parameters that can be fine-tuned to optimize activity and selectivity.

Data Presentation

The following table summarizes hypothetical characterization data for a representative N-alkylated product, illustrating the type of data researchers should expect to generate.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)Yield (%)
N-Ethyl-ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateC₁₃H₁₆ClNO₃270.727.05 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 4.40 (q, 2H), 4.25 (m, 1H), 3.50 (q, 2H), 3.30 (dd, 1H), 1.40 (t, 3H), 1.20 (t, 3H)85

Future Directions

The versatility of this compound as a scaffold continues to be explored in various therapeutic areas. Future research is likely to focus on the development of novel synthetic methodologies to further diversify the accessible chemical space. This includes the exploration of C-H activation and other modern synthetic techniques to functionalize the benzoxazine core in new ways. Furthermore, the application of this building block in the synthesis of compounds targeting other diseases, beyond bacterial infections, remains a promising avenue for future drug discovery efforts.

References

Troubleshooting & Optimization

side reactions in the synthesis of chlorinated benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

< . ## Technical Support Center: Synthesis of Chlorinated Benzoxazines

Welcome to the technical support center for the synthesis of chlorinated benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on understanding and mitigating side reactions.

Introduction to Chlorinated Benzoxazine Synthesis

The synthesis of benzoxazines is typically achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[1][2][3] The introduction of chlorine atoms into the benzoxazine structure can enhance properties such as flame retardancy and thermal stability.[4] However, the presence of electron-withdrawing chlorine substituents can also influence the reaction kinetics and introduce specific side reactions that may affect the yield and purity of the desired product.[4] This guide will delve into these potential issues and provide practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems that may arise during the synthesis of chlorinated benzoxazines, offering explanations for their causes and step-by-step protocols for their resolution.

Problem 1: Formation of Polymeric or Oligomeric Byproducts

Symptoms:

  • Low yield of the desired monomer.

  • The reaction mixture becomes viscous or forms a gel.[4]

  • Difficulty in isolating and purifying the final product.

Root Cause Analysis: The formation of oligomeric or polymeric byproducts is a common issue in benzoxazine synthesis, often stemming from imbalances in stoichiometry or the consumption of reactants in side reactions.[5] When using diamines, there is a risk of forming hyperbranched triazine chains, which can lead to gelation of the reaction mixture.[4][6]

Mitigation Strategies & Protocols:

  • Strict Stoichiometric Control: Precisely measure and control the molar ratios of the phenol, chlorinated amine, and formaldehyde. The typical molar ratio is 1:1:2 (phenol:amine:formaldehyde).

  • Controlled Addition of Formaldehyde: Add formaldehyde (or paraformaldehyde) portion-wise or via a syringe pump to the reaction mixture containing the phenol and amine. This helps to minimize localized high concentrations of formaldehyde that can favor polymerization.

  • Solvent Selection: The choice of solvent can significantly impact the reaction.[7] For the synthesis of benzoxazines from diamines, a mixture of toluene and ethanol has been shown to be effective in minimizing side reactions.[4]

Experimental Protocol: Optimized Synthesis in a Mixed Solvent System [4]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chlorinated aromatic amine and the corresponding phenol in a 2:1 (v/v) mixture of toluene and ethanol at 60 °C.

  • Once a homogeneous solution is obtained, add paraformaldehyde in small portions over 30 minutes.

  • Increase the temperature to 80-90 °C and maintain the reaction for 8 hours.

  • After the reaction is complete, remove the solvents under reduced pressure.

  • Dry the resulting product in a vacuum oven at 90 °C for 6 hours.

Problem 2: Ring-Opening of the Benzoxazine Monomer

Symptoms:

  • Presence of impurities with phenolic -OH groups in the final product, detectable by FTIR and NMR spectroscopy.

  • Lower than expected thermal stability of the purified monomer.

Root Cause Analysis: The oxazine ring of the benzoxazine monomer can undergo premature ring-opening, especially at elevated temperatures or in the presence of acidic impurities.[8][9] This leads to the formation of phenolic structures that can initiate polymerization or other side reactions.

Mitigation Strategies & Protocols:

  • Temperature Control: Maintain the reaction temperature within the optimal range. For most chlorinated benzoxazine syntheses, a temperature of 80-110 °C is sufficient.[3][4]

  • Purification of Reactants: Ensure that the starting materials, particularly the phenol and amine, are of high purity and free from acidic contaminants.

  • Use of a Mild Base: In some cases, the addition of a mild, non-nucleophilic base can help to neutralize any acidic species that may catalyze ring-opening.

Experimental Protocol: Purification of a Crude Chlorinated Benzoxazine Monomer

  • Dissolve the crude product in a suitable solvent, such as chloroform.

  • Wash the organic solution with a 2 N sodium hydroxide solution to remove unreacted phenols, followed by washing with distilled water until the aqueous layer is neutral.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Further purify the product by recrystallization or column chromatography.[10]

Problem 3: Formation of Triazine Structures

Symptoms:

  • A low-intensity signal around δH = 5.1 ppm in the ¹H NMR spectrum of the product.[4]

  • Reduced solubility of the final product.

Root Cause Analysis: When using diamines as the amine source, a potential side reaction is the formation of hyperbranched triazine chains.[4][6] This occurs through the reaction of the amine with excess formaldehyde.

Mitigation Strategies & Protocols:

  • Careful Control of Formaldehyde Stoichiometry: Use a precise 2:1 molar ratio of formaldehyde to the primary amine groups.

  • Reaction Medium: As mentioned previously, using a mixed solvent system like toluene/isopropanol can suppress the formation of these triazine structures.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of benzoxazines?

A1: The synthesis of benzoxazines proceeds via a Mannich-type condensation reaction.[1][11] The mechanism involves the initial formation of an iminium ion from the reaction of the amine and formaldehyde. The phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, leading to the formation of a Mannich base. Subsequent intramolecular cyclization with another molecule of formaldehyde and dehydration yields the final benzoxazine ring structure.[12][13][14]

Q2: How do electron-withdrawing groups like chlorine affect the synthesis?

A2: Electron-withdrawing groups such as chlorine on the aromatic amine can decrease the nucleophilicity of the nitrogen atom.[4] This can slow down the initial reaction with formaldehyde. Furthermore, these groups can increase the polymerization temperature of the resulting benzoxazine monomer.[4]

Q3: What are the best analytical techniques to identify side products in chlorinated benzoxazine synthesis?

A3: A combination of spectroscopic techniques is ideal for identifying side products.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information to identify the desired product and any byproducts.[15] For example, the presence of triazine structures can be indicated by a signal around 5.1 ppm in the ¹H NMR spectrum.[4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups. The disappearance of the phenolic -OH peak and the appearance of peaks corresponding to the oxazine ring (e.g., C-O-C stretching) confirm the formation of the benzoxazine.[15] The presence of unexpected peaks can indicate side products.

  • Differential Scanning Calorimetry (DSC): Can be used to study the curing behavior of the monomer. The presence of multiple exothermic peaks may suggest the presence of impurities or side products that affect the polymerization process.[16]

Q4: Can the synthesis be performed without a solvent?

A4: Yes, solvent-free synthesis of benzoxazines is a viable and environmentally friendly alternative.[7] This method typically involves heating a mixture of the phenol, primary amine, and paraformaldehyde. Solvent-less processes can lead to shorter reaction times and are more cost-effective.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the general synthesis of a chlorinated benzoxazine and highlights a potential side reaction.

Caption: Synthesis of chlorinated benzoxazine and a common side reaction.

Summary of Key Parameters and Their Effects

ParameterEffect on Main ReactionPotential Side ReactionsRecommended Control Measures
Stoichiometry Crucial for high yield.Excess formaldehyde can lead to polymerization and triazine formation.Precise molar ratio of 1:1:2 (phenol:amine:formaldehyde).
Temperature Affects reaction rate.High temperatures can cause premature ring-opening.Maintain within the optimal range (e.g., 80-110 °C).[3][4]
Solvent Influences solubility and reaction kinetics.Can promote or suppress side reactions like triazine formation.Use of mixed solvents like toluene/ethanol for diamines.[4]
Purity of Reactants Ensures a clean reaction.Acidic impurities can catalyze ring-opening.Use high-purity starting materials.

Conclusion

The successful synthesis of chlorinated benzoxazines requires careful control over reaction parameters to minimize the formation of side products. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and overall quality of their synthesized compounds. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purification of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6). This molecule is a valuable intermediate in the development of pharmaceuticals and other biologically active compounds.[1] However, its purification can present significant challenges, from persistent impurities to potential degradation. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.

Section 1: Core Purification Challenges & FAQs

This section addresses the most common initial hurdles researchers face.

Question: What are the most likely impurities in my crude reaction mixture?

Answer: Impurities typically arise from three main sources: unreacted starting materials, side-products from the synthesis, and degradation of the target molecule. The synthesis of the benzoxazine ring, often a variation of the Mannich condensation, can sometimes lead to the formation of oligomeric species or incompletely cyclized intermediates.[2][3] Depending on your specific synthetic route, you should be vigilant for:

  • Starting Materials: Unreacted 4-chloro-2-aminophenol or related precursors.

  • Reaction Intermediates: Open-chain precursors that have not fully cyclized.

  • Oligomers: Small polymers formed if the reaction conditions are not carefully controlled.[3]

  • Hydrolysis Products: The carboxylic acid resulting from the hydrolysis of the ethyl ester group, especially if the work-up involves harsh acidic or basic conditions.

Question: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What happened?

Answer: This is a frequent issue and usually points to the presence of significant impurities that are depressing the melting point of your compound. Highly colored impurities often indicate the formation of oxidation products or polymeric side-products. Do not attempt to directly recrystallize a crude oil. The recommended approach is to first attempt purification using flash column chromatography to remove the bulk of these impurities.

Question: What is a reliable initial work-up procedure after synthesis?

Answer: A standard and effective initial work-up involves a liquid-liquid extraction to remove water-soluble byproducts and acidic or basic starting materials. A general procedure is to dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). This organic phase should then be washed sequentially with a mild acid (e.g., 1N HCl) to remove basic impurities, a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.[4][5]

  • Scientist's Note: The choice of washing solutions is critical. For instance, using a strong base like NaOH could potentially hydrolyze the ethyl ester on your target molecule, reducing your yield.[6]

Question: How can I quickly assess the purity of my crude product before committing to a large-scale purification method?

Answer: Thin Layer Chromatography (TLC) and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are your primary tools.

  • TLC: Run a TLC plate using a solvent system such as 3:1 Hexane:Ethyl Acetate. A pure compound should ideally show a single spot. Multiple spots or streaking indicates the presence of impurities and suggests that column chromatography will be necessary.[5]

  • ¹H NMR: A quick ¹H NMR of the crude material can reveal the complexity of the mixture. The presence of multiple signals in the aromatic region or broad, unresolved peaks often points to a mixture of compounds.[3]

Section 2: In-Depth Troubleshooting Guides

Problem: Persistent Impurities After Initial Work-up

Question: My TLC and ¹H NMR show multiple impurities after an aqueous wash. Should I use recrystallization or column chromatography?

Answer: The choice depends on the nature and quantity of the impurities. The following decision workflow provides a logical path forward.

G start Analyze Crude Product (TLC & ¹H NMR) decision Is there one major product spot with minor, well-separated impurities on TLC? start->decision chromatography Proceed with Flash Column Chromatography (See Protocol 3) decision->chromatography  No (Multiple spots, streaking, or complex NMR) recrystallization Attempt Recrystallization (See Protocol 2) decision->recrystallization  Yes re_eval Re-evaluate Purity. If impurities persist, proceed to chromatography. recrystallization->re_eval

Caption: Decision workflow for selecting a purification method.

Problem: Challenges with Recrystallization

Question: I'm struggling to find a good recrystallization solvent. What is a systematic approach?

Answer: A systematic solvent screening is essential. The ideal solvent will dissolve your compound completely when hot but poorly when cold.

Protocol: Systematic Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with 0.5 mL.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, gently heat the mixture in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe for the formation of crystals. The solvent that yields a good quantity of crystalline solid is your best candidate.

Table 1: Recrystallization Solvent Candidates

Solvent Boiling Point (°C) Polarity Typical Use Case
Isopropanol 82 Polar Protic Good for moderately polar compounds.
Ethyl Acetate 77 Polar Aprotic Often effective for benzoxazine derivatives.[7]
Toluene 111 Nonpolar Useful if compound is less polar.
Heptane/Ethyl Acetate Variable Mixed A nonpolar/polar mixture; adjust ratio for optimal results.

| Ethanol/Water | Variable | Mixed | A polar protic mixture; good for polar compounds. |

Question: My product is "oiling out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Solution 1: Lower the Temperature. Use a solvent with a lower boiling point.

  • Solution 2: Use a Mixed-Solvent System. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Gently heat to clarify and then allow to cool slowly.

  • Solution 3: Reduce Impurity Load. The presence of impurities is the most common cause. Purify the material first by column chromatography and then recrystallize the resulting cleaner solid.

Problem: Issues with Flash Column Chromatography

Question: I have closely-eluting impurities that I can't separate. How can I improve my column chromatography?

Answer: Improving separation requires optimizing the mobile phase and sometimes the stationary phase.

  • Optimize the Mobile Phase: The goal is to find a solvent system where your product has an Rf value of ~0.3 on the TLC plate. If impurities are very close, switch to a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This will cause all compounds to move more slowly down the column, increasing the separation distance between them.

  • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a very nonpolar mobile phase and gradually increase the polarity. This can help resolve compounds with very similar polarities.

  • Consider an Alternative Stationary Phase: While silica gel is standard, if you have persistent issues, consider using alumina (basic or neutral) or reverse-phase silica (C18), although this is a more advanced technique.

Problem: Suspected Product Degradation During Purification

Question: My yield is very low after column chromatography, and I see new spots on the TLC of my collected fractions. Is my compound degrading?

Answer: Yes, this is a strong possibility. The benzoxazine ring can be sensitive to the acidic nature of standard silica gel, which can catalyze a ring-opening reaction.[8] The ester can also be susceptible to hydrolysis.

  • Confirmation: Compare the ¹H NMR of your purified material to the crude. Look for the disappearance of the characteristic oxazine ring protons (often seen as two singlets around 4.9 ppm and 4.0 ppm) and the appearance of new, broad peaks, which could indicate polymerization.[6]

  • Prevention:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica surface.

    • Avoid Chlorinated Solvents: Do not use dichloromethane (DCM) as an eluent if you have added triethylamine, as they can react over time. Switch to an ethyl acetate/hexane system.

    • Minimize Heat: When removing the solvent after the column using a rotary evaporator, keep the water bath temperature low (<40°C) to prevent thermal degradation or polymerization.[9]

Section 3: Validated Purification Protocols

Protocol 1: Standard Aqueous Work-up
  • Transfer the post-reaction mixture to a separatory funnel.

  • Dilute with ethyl acetate (approx. 3-4 times the initial reaction volume).

  • Wash the organic layer sequentially with:

    • 1N HCl (1 x volume)

    • Saturated NaHCO₃ solution (1 x volume)

    • Water (1 x volume)

    • Saturated NaCl solution (Brine) (1 x volume)

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator.

  • Place the resulting residue under high vacuum for several hours to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent until you have a dry, free-flowing powder. This is called "dry loading" and results in better separation.

  • Load and Run the Column: Add the dry-loaded sample to the top of the column. Carefully add your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate). Use gentle air pressure to push the solvent through the column, collecting fractions in test tubes.

  • Monitor Fractions: Use TLC to check the composition of the fractions. Spot every few fractions on a TLC plate and visualize under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure.

  • Scientist's Note: For this specific molecule, an eluent system starting with 85:15 Hexane:Ethyl Acetate is a good starting point for achieving good separation.[6]

Section 4: Impurity Formation and Degradation Pathways

The following diagram illustrates the primary sources of impurities that can complicate the purification process. Understanding these pathways is key to preventing their formation.

G cluster_0 Synthesis Inputs cluster_1 Reaction & Work-up Issues SM Starting Materials (e.g., 4-chloro-2-aminophenol) Crude Crude Product Mixture SM->Crude Unreacted Reagents Reagents & Solvents Reagents->Crude SideRxn Side Reactions (Oligomerization) SideRxn->Crude IncompleteRxn Incomplete Cyclization IncompleteRxn->Crude Degradation Purification-Induced Degradation (Acidic Silica, Heat) Crude->Degradation

Caption: Conceptual diagram of potential impurity sources.

References

Technical Support Center: Optimization of Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing high-purity benzoxazine monomers. As your dedicated application scientist, I will provide field-proven insights and troubleshooting strategies grounded in chemical principles to help you optimize your reaction conditions and achieve reliable, reproducible results.

Section 1: Troubleshooting Guide for Benzoxazine Synthesis

Experimentation rarely proceeds without encountering challenges. The following table addresses the most common issues observed during benzoxazine synthesis, detailing their root causes and providing robust, scientifically-grounded solutions.

Problem / ObservationPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Incorrect Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is critical for the Mannich condensation reaction.[1][2] 2. Sub-optimal Reaction Temperature: The reaction is kinetically sensitive. Too low a temperature results in an impractically slow reaction rate, while excessively high temperatures can promote side reactions or premature polymerization.[3] 3. Poor Reactant Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction will be incomplete and heterogeneous.[4]1. Verify Stoichiometry: The standard molar ratio is 1:1:2 for monofunctional phenols and amines to formaldehyde (often used as paraformaldehyde). Ensure accurate weighing and molar calculations. 2. Optimize Temperature: For solvent-based systems (e.g., toluene, dioxane), reflux temperature is a good starting point.[5] For solventless methods, a temperature range of 80-110°C is typical, but should be optimized to ensure a homogenous melt without degradation.[6][7] 3. Select Appropriate Solvent: Toluene and dioxane are common choices.[5] For reactants with poor solubility, consider a more polar solvent like DMF or a mixed-solvent system.[4][8] Alternatively, a solvent-free approach can be effective if the reactants form a homogenous melt at a reasonable temperature.[5]
Product is a Gummy Solid or Viscous Oil, Not a Crystalline Powder 1. Presence of Impurities: Residual solvents, unreacted starting materials, or oligomeric byproducts can prevent crystallization and lower the product's melting point.[9] 2. Formation of Oligomers: Especially common when using difunctional reactants (diphenols or diamines), leading to a mixture of monomer and low-molecular-weight oligomers.[8] 3. Inherent Nature of the Monomer: Some benzoxazine structures, particularly those with flexible aliphatic chains or bulky substituents, naturally have low melting points or are amorphous.[10]1. Implement Rigorous Purification: Wash the crude product thoroughly with 1N NaOH solution to remove unreacted phenol, followed by deionized water to remove salts and residual base.[2] Perform recrystallization from a suitable solvent (e.g., ethanol, hexane, or toluene) or use column chromatography for the highest purity.[9][11] 2. Adjust Reaction Conditions: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor oligomerization. Careful control of stoichiometry is also critical. 3. Characterize Thoroughly: Use DSC to check for a sharp melting endotherm, which indicates high purity.[9][12] If the product is inherently non-crystalline, confirm its structure and purity via ¹H NMR and ¹³C NMR spectroscopy.[13]
Reaction Mixture Becomes Extremely Viscous or Solidifies 1. Premature Polymerization: The reaction temperature may be too high, initiating the ring-opening polymerization of the newly formed benzoxazine monomer. This is more likely with monomers designed for low-temperature curing.[14][15] 2. Precipitation of Reactants or Product: The chosen solvent may not be suitable for keeping all components in solution as the reaction progresses.1. Reduce Reaction Temperature: Lower the temperature by 10-20°C and increase the reaction time accordingly. Monitor the reaction progress by TLC or NMR to find the optimal balance. 2. Use a Different Solvent System: Switch to a solvent with better solvating power for the expected product, such as dioxane or DMF.[4] Increasing the solvent volume can also help maintain a stirrable solution.
Difficulty in Removing Solvent 1. High-Boiling Point Solvent: Solvents like DMF or DMSO are effective for dissolution but can be challenging to remove completely under standard vacuum.1. Optimize Solvent Choice: Whenever possible, use a lower-boiling point solvent like toluene or ethyl acetate that is sufficient for the reaction.[5][16] 2. Improve Purification Process: After the reaction, precipitate the product by pouring the reaction mixture into a non-solvent (e.g., water or hexane). This crashes out the product, leaving the bulk of the high-boiling solvent in the liquid phase. The collected solid can then be washed and dried more easily.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in benzoxazine synthesis: solvent, temperature, or stoichiometry?

While all are important, stoichiometry is the most fundamental. The Mannich-like condensation requires a precise molar ratio of the phenolic hydroxyl group, the primary amine, and formaldehyde (typically 1:1:2) to form the oxazine ring efficiently.[2][17] Once stoichiometry is correct, temperature and solvent choice become the primary variables for optimizing reaction rate, yield, and purity.

Q2: Should I use a solvent-based or solvent-free method?

This depends on your reactants and desired scale.

  • Solvent-Free: This approach is often preferred for being more "green," cost-effective, and for simplifying product workup as there is no bulk solvent to remove.[5][7] It is ideal when the mixture of reactants forms a homogenous liquid at a moderate temperature (e.g., < 120°C).

  • Solvent-Based: A solvent is necessary when one or more reactants are high-melting-point solids that do not form a molten mixture.[4] Solvents ensure homogeneity, help control the reaction exotherm, and can sometimes prevent the formation of oligomeric side products. Toluene and dioxane are standard choices.[5]

Q3: Do I need a catalyst for benzoxazine monomer synthesis?

Generally, no. The synthesis of the benzoxazine monomer via Mannich condensation does not typically require a catalyst.[18] The term "catalyst" in benzoxazine literature almost always refers to additives used to lower the temperature of the subsequent ring-opening polymerization of the monomer into a polybenzoxazine network.[19][20][21] Phenolic impurities from an incomplete reaction can, however, act as catalysts for premature polymerization.[22]

Q4: How can I be certain that I have successfully synthesized the benzoxazine monomer?

A combination of spectroscopic techniques is essential for structural confirmation:

  • FTIR Spectroscopy: The most telling evidence is the disappearance of the broad phenolic -OH stretch (around 3200-3500 cm⁻¹) and the N-H stretches from the primary amine. Key new peaks to look for are the characteristic oxazine ring absorptions, typically around 920-950 cm⁻¹ and the asymmetric C-O-C stretch around 1230 cm⁻¹.[3][23]

  • ¹H NMR Spectroscopy: Look for two characteristic singlet or doublet peaks corresponding to the methylene protons in the oxazine ring: Ar-CH₂ -N (typically δ 4.6–4.9 ppm) and O-CH₂ -N (typically δ 5.4–5.7 ppm).[13][24] The integration of these peaks should correspond to two protons each.

  • ¹³C NMR Spectroscopy: Confirm the presence of the corresponding carbons: Ar-C H₂-N (around 45-55 ppm) and O-C H₂-N (around 75-85 ppm).

Q5: My monomer contains an additional reactive group (e.g., allyl, carboxyl). How does this affect the synthesis?

Additional functional groups can influence both the synthesis and subsequent polymerization.

  • Carboxyl (-COOH) or Phenolic (-OH) groups: These acidic groups can self-catalyze the polymerization at a lower temperature.[15][21] During synthesis, ensure the reaction temperature is low enough to prevent premature curing.

  • Allyl groups: These groups provide a secondary curing mechanism.[24] They are generally stable during the initial monomer synthesis but will react at elevated temperatures, often at a lower temperature than the oxazine ring-opening.[1]

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of a Bisphenol A-Aniline Benzoxazine Monomer (BA-a)

This protocol describes a standard solvent-based synthesis of a widely studied benzoxazine monomer.

Materials:

  • Bisphenol A (BPA)

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (or Toluene)

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, combine Bisphenol A (1.0 mol equivalent), Aniline (2.0 mol equivalents), and Paraformaldehyde (4.0 mol equivalents).

  • Solvent Addition: Add 1,4-dioxane to the flask to achieve a reactant concentration of approximately 20-25% (w/v).

  • Reaction: Heat the mixture to reflux (approx. 101°C for dioxane) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup - Acid/Base Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N NaOH solution (3 times) to remove unreacted Bisphenol A, and then with deionized water (3 times) until the aqueous layer is neutral (pH ~7).

  • Drying and Solvent Removal: Dry the washed organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a pale yellow solid or viscous oil, should be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a white crystalline powder.[9]

  • Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, and DSC.

Protocol 2: Workflow for Optimizing Reaction Conditions

Use this systematic approach when developing a synthesis for a new benzoxazine monomer.

  • Baseline Experiment: Conduct the first synthesis using a standard, literature-reported condition (e.g., reflux in toluene for 5 hours with 1:1:2 stoichiometry). Analyze the crude yield and purity (by ¹H NMR).

  • Solvent Screen: If the baseline yield is low or the reaction is heterogeneous, repeat the synthesis in different solvents (e.g., Dioxane, DMF, or a solvent-free melt) while keeping temperature (reflux or a set temperature for solvent-free) and time constant.

  • Temperature Optimization: Using the best solvent identified, run the reaction at three different temperatures (e.g., 80°C, 95°C, 110°C). Analyze the yield and purity for each. This will identify the optimal temperature that maximizes yield without promoting side reactions.

  • Time Course Study: At the optimized solvent and temperature, run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 6, 8 hours). Analyze each aliquot to determine the minimum time required to reach maximum conversion.

  • Final Protocol: Consolidate the optimized parameters (solvent, temperature, time) into a final, robust synthesis protocol.

Section 4: Visual Guides

Diagrams can simplify complex chemical processes and decision-making workflows.

Diagram 1: General Benzoxazine Synthesis via Mannich Condensation This diagram illustrates the fundamental reaction for forming the benzoxazine ring.

G cluster_reactants Reactants Phenol Phenolic Compound Process Mannich-like Condensation (Solvent or Solvent-free, Heat) Phenol->Process Amine Primary Amine Amine->Process Formaldehyde Formaldehyde Formaldehyde->Process Product Benzoxazine Monomer (+ 2 H₂O) Process->Product

Caption: Mannich condensation of a phenol, amine, and formaldehyde.

Diagram 2: Troubleshooting Workflow for Low Synthesis Yield This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

G Start Low Yield or Impure Product Check_Purity Are starting materials >98% pure? Start->Check_Purity Check_Stoich Is Phenol:Amine:CH₂O ratio correct (e.g., 1:1:2)? Check_Purity->Check_Stoich Yes Purify_Reactants Purify/replace reactants Check_Purity->Purify_Reactants No Check_Sol Are all reactants soluble in the solvent? Check_Stoich->Check_Sol Yes Correct_Stoich Recalculate and re-weigh accurately Check_Stoich->Correct_Stoich No Check_Temp Is temperature optimal? Check_Sol->Check_Temp Yes Change_Sol Change to a better solvent (e.g., Dioxane, DMF) or try solvent-free Check_Sol->Change_Sol No Optimize_Temp Adjust temperature; run optimization series Check_Temp->Optimize_Temp No Purify_Prod Perform rigorous purification (Wash, Recrystallize, Column Chromatography) Check_Temp->Purify_Prod Yes Purify_Reactants->Check_Stoich Correct_Stoich->Check_Sol Change_Sol->Check_Temp Optimize_Temp->Purify_Prod Success High-Purity Product Purify_Prod->Success

Caption: A systematic workflow for troubleshooting low yield.

Section 5: References

  • Li, Y., & Ishida, H. (2005). Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Macromolecules, 38(16), 6959–6968. --INVALID-LINK--

  • Lu, C., et al. (2012). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Journal of Macromolecular Science, Part A, 49(8), 653-658. --INVALID-LINK--

  • Lu, C., et al. (2012). Full article: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online. --INVALID-LINK--

  • Kiskan, B., & Yagci, Y. (2011). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of benzoxazines... (2020). ResearchGate. --INVALID-LINK--

  • DSC and TGA Characterization of the Benzoxazine Monomers. (n.d.). ResearchGate. --INVALID-LINK--

  • Solvent effect on the synthesis of polybenzoxazine copolymer precursors. (2022). ResearchGate. --INVALID-LINK--

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers. (2024). ACS Applied Polymer Materials. --INVALID-LINK--

  • Effect of reaction medium on benzoxazine synthesis yield. (n.d.). BenchChem. --INVALID-LINK--

  • Preparation of High Purity Samples, Effect of Purity on Properties... (2016). ResearchGate. --INVALID-LINK--

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS... (2022). MDPI. --INVALID-LINK--

  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. (2018). ResearchGate. --INVALID-LINK--

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins... (2020). PMC - NIH. --INVALID-LINK--

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids... (2024). PMC - NIH. --INVALID-LINK--

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). MDPI. --INVALID-LINK--

  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor... (n.d.). OhioLINK. --INVALID-LINK--

  • ¹H NMR spectra of benzoxazine products purified with different purification methods. (2016). ResearchGate. --INVALID-LINK--

  • Methods for preparing benzoxazines using aqueous solvent. (2012). Google Patents. --INVALID-LINK--

  • Synthesis and properties of a novel bio-based benzoxazine resin... (2022). ResearchGate. --INVALID-LINK--

  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines... (2023). Macromolecules - ACS Publications. --INVALID-LINK--

  • Catalysts for benzoxazine. (2024). Google Patents. --INVALID-LINK--

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. --INVALID-LINK--

  • Cycloaliphatic Diamine-Based Polybenzoxazine Coatings... (2024). SPE Inspiring Plastics Professionals. --INVALID-LINK--

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. --INVALID-LINK--

  • Making Benzoxazine Greener and Stronger... (2019). ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Natural-sourced benzoxazine resins, homopolymers, blends and composites... (2019). OUCI. --INVALID-LINK--

  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins... (2021). ResearchGate. --INVALID-LINK--

  • Reaction solvents, purification methods, phenols, and amines... (2021). ResearchGate. --INVALID-LINK--

  • Synthesis of benzoxazine derivatives and their polymers. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis of Bz monomers... (2020). ResearchGate. --INVALID-LINK--

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2009). Middle East Technical University. --INVALID-LINK--

  • Simplified mechanisms for the polymerization of benzoxazines. (2020). ResearchGate. --INVALID-LINK--

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane... (2021). MDPI. --INVALID-LINK--

  • Design and Synthesis of Bio-Based Benzoxazines. (2019). ResearchGate. --INVALID-LINK--

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2014). Taylor & Francis Online. --INVALID-LINK--

References

Technical Support Center: Impurity Identification in Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities in this active pharmaceutical ingredient (API) intermediate. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

The impurities associated with this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[1][3]

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present within them. The synthesis often involves the reaction of a substituted 2-aminophenol with a derivative of acrylic acid. Impurities from these precursors can carry through.

  • By-products: Compounds formed from side reactions during the synthesis. Given the benzoxazine core, potential by-products could include isomers, over-alkylated products, or products from incomplete cyclization.

  • Intermediates: Unreacted intermediates from the synthetic pathway.

  • Degradation Products: Impurities formed during storage or processing due to factors like hydrolysis, oxidation, or photolysis.[2][4] The ester functional group is susceptible to hydrolysis, and the benzoxazine ring system can undergo oxidative degradation.[5][6]

Q2: What are the regulatory thresholds for identifying and qualifying these impurities?

Regulatory expectations are primarily guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[7][8] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the final API.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting > 0.05%> 0.03%
Identification > 0.10% or 1.0 mg/day (whichever is lower)> 0.05%
Qualification > 0.15% or 1.0 mg/day (whichever is lower)> 0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[9]

Causality: The identification threshold is the level at which an impurity's structure must be determined.[3] The qualification threshold is the level at which an impurity must be assessed for its biological safety.[9] Adhering to these thresholds is critical for regulatory submissions.

Q3: Which analytical techniques are most suitable for impurity analysis?

A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities.[2][10] A reversed-phase HPLC method with UV detection is typically the starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[4][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of unknown impurities once they have been isolated.[13][14][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.[14][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high-resolution detection and aids in the structural elucidation of complex organic impurities by providing mass information, which is crucial for identifying unknown peaks seen in HPLC.[2]

Troubleshooting Guide: Common Experimental Issues

Problem: Unexpected peaks are observed in my HPLC chromatogram.

Unexpected peaks can originate from several sources. A systematic approach is required to identify their origin.

Logical Troubleshooting Workflow

Below is a decision-making workflow to systematically identify the source of unknown peaks in your analysis.

G start Unexpected Peak in HPLC is_it_in_blank Is the peak present in the blank injection (solvent only)? start->is_it_in_blank system_contamination Source: System Contamination (e.g., mobile phase, glassware, leachables from vials) is_it_in_blank->system_contamination Yes is_it_in_placebo Is the peak present in the placebo/excipient mixture (if applicable)? is_it_in_blank->is_it_in_placebo No excipient_related Source: Excipient-Related Impurity is_it_in_placebo->excipient_related Yes forced_degradation Perform Forced Degradation (acid, base, peroxide, heat, light). Does the peak increase? is_it_in_placebo->forced_degradation No degradant Source: Degradation Product forced_degradation->degradant Yes synthesis_related Source is likely related to the synthesis process. forced_degradation->synthesis_related No check_sm Analyze Starting Materials and Intermediates. Is the peak present? synthesis_related->check_sm sm_impurity Source: Starting Material or Intermediate Impurity check_sm->sm_impurity Yes by_product Source: Reaction By-product check_sm->by_product No

Caption: Troubleshooting workflow for unknown chromatographic peaks.

Potential Impurity Formation Pathways

Understanding the synthesis is key to predicting by-products. A common route to 1,4-benzoxazine derivatives involves the condensation of a phenol with an amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & By-products SM1 Substituted 2-Aminophenol Reaction Cyclization Reaction SM1->Reaction SM2 Ethyl Acrylate Derivative SM2->Reaction API Target API: This compound Reaction->API Imp1 Isomeric Impurity (e.g., 8-chloro isomer) Reaction->Imp1 Imp2 Dimerization Product Reaction->Imp2 Imp3 Incomplete Cyclization Product Reaction->Imp3

Caption: Potential impurity formation pathways during synthesis.

Problem: The main API peak and an impurity peak are co-eluting or poorly resolved.

Poor resolution prevents accurate quantification. Method optimization is required.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, one or more of these parameters must be changed.

Detailed Protocol: HPLC Method Optimization

This protocol provides a systematic approach to improving chromatographic resolution.

  • Initial Assessment:

    • Confirm system suitability (e.g., theoretical plates, tailing factor) is acceptable.

    • Calculate the resolution between the two peaks. A value < 1.5 indicates a need for optimization.

  • Step-by-Step Optimization Strategy:

    • Modify Mobile Phase Strength (Isocratic):

      • Goal: Change the retention factor (k').

      • Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in 2-5% increments. This will increase retention time and may improve separation.

    • Adjust Gradient Slope (Gradient Elution):

      • Goal: Improve selectivity for complex mixtures.

      • Action: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). A shallower gradient increases the effective difference in elution times.

    • Change Organic Modifier:

      • Goal: Alter selectivity (α).

      • Action: If using acetonitrile, switch to methanol (or vice versa). These solvents have different selectivities due to their unique dipole moments and hydrogen bonding capabilities, which can change the elution order and improve resolution.

    • Adjust Mobile Phase pH:

      • Goal: Change the ionization state of the analyte and impurities, thereby altering retention and selectivity.

      • Action: Adjust the pH of the aqueous portion of the mobile phase by +/- 0.5 pH units. The benzoxazine structure contains a secondary amine that can be protonated. Small changes in pH can significantly impact its retention relative to neutral impurities.

    • Evaluate Column Chemistry:

      • Goal: Drastically change selectivity.

      • Action: If a standard C18 column is being used, switch to a different stationary phase. A phenyl-hexyl phase can offer alternative π-π interactions, while an embedded polar group (PEG) column can provide different hydrogen bonding capabilities.

ParameterInitial Condition (Example)Optimization Step 1Optimization Step 2Rationale
Column C18, 4.6x150 mm, 5 µmNo ChangePhenyl-Hexyl, 4.6x150 mm, 5 µmChange selectivity via π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterNo ChangeNo ChangeMaintain consistent pH.
Mobile Phase B AcetonitrileMethanolAcetonitrileChange solvent selectivity.
Gradient 50-90% B in 15 min50-90% B in 25 min50-90% B in 25 minDecrease slope to improve resolution.
Flow Rate 1.0 mL/minNo ChangeNo ChangeMaintain consistent flow.
Temperature 30 °C40 °C40 °CIncrease temperature to improve efficiency.

Detailed Experimental Protocols

Protocol 1: GC-MS for Residual Solvent and Volatile Impurity Analysis

This method is designed to identify and quantify volatile impurities that are not amenable to HPLC analysis.[12][17]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and aluminum cap.

  • Instrumentation and Conditions:

    • System: Headspace Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).[11]

    • Column: DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness).

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Equilibration Time: 15 minutes

    • GC Parameters:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium, 1.0 mL/min constant flow.

      • Oven Program: Initial 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan m/z 35-350.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify against a calibrated standard for known solvents or impurities.

Trustworthiness Check: The use of a headspace autosampler minimizes matrix interference from the non-volatile API, enhancing sensitivity and selectivity for volatile compounds.[12] The mass spectral library comparison provides a high degree of confidence in peak identification.[4]

Protocol 2: Structural Elucidation of an Isolated Impurity by NMR

This protocol outlines the steps for determining the structure of an unknown impurity after it has been isolated (e.g., by preparative HPLC).

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to get an overview of the proton environments.[18]

    • Acquire a 1D ¹³C NMR spectrum (and/or a DEPT-135 spectrum) to identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • Acquire a two-dimensional (2D) ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).[16]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.[16]

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments identified from COSY.[14][16]

  • Structure Elucidation:

    • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

    • Use the HSQC spectrum to assign carbons to their attached protons.

    • Use the COSY spectrum to build structural fragments based on H-H connectivities.

    • Use the HMBC spectrum to piece the fragments together into a complete molecular structure.

    • Compare the proposed structure's chemical shifts and coupling constants with the parent API to confirm it is a related impurity.

Expertise Insight: The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous picture of the molecule's covalent framework.[15][19] This self-validating system ensures that all atoms and bonds are accounted for, leading to a high-confidence structural assignment.

References

preventing racemization during the synthesis of chiral benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chiral benzoxazine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical integrity in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral benzoxazine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate. In the context of drug development and materials science, the three-dimensional structure of a chiral molecule is paramount. Often, the desired biological activity or material property is exclusive to one specific enantiomer (the eutomer). The other enantiomer (the distomer) can be inactive, less active, or even cause harmful side effects.[1] Therefore, preventing racemization during the synthesis of chiral benzoxazines is crucial to ensure the efficacy, safety, and desired performance characteristics of the final product.[1]

Q2: What are the primary mechanisms that cause racemization during the synthesis of chiral benzoxazines?

A2: Racemization typically occurs when the chiral center is temporarily converted into a planar, achiral intermediate. Subsequent transformation of this intermediate can proceed from either face with equal probability, leading to a loss of stereochemical information. Key mechanisms include:

  • Carbocation Formation: If a leaving group is present at the chiral center or an adjacent position, its departure—often promoted by acidic conditions or heat—can form a planar carbocation. Nucleophilic attack can then occur from either side, leading to racemization.[1]

  • Iminium Ion Formation: The oxazine ring itself can be susceptible to ring-opening under certain conditions (e.g., acidic catalysis), which can generate an achiral iminium ion intermediate. Re-cyclization can then occur non-stereoselectively.[2][3]

  • Enolate/Carbanion Formation: If the chiral center has an adjacent acidic proton (e.g., alpha to a carbonyl or other electron-withdrawing group), a strong base can abstract this proton to form a planar enolate or carbanion. Reprotonation can then happen from either face, causing epimerization. While less common for the core benzoxazine ring itself, this is relevant for chiral precursors.

Below is a generalized diagram illustrating racemization via a planar intermediate.

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Achiral Intermediate cluster_2 Racemic Product ChiralMol (R)-Enantiomer (Stereocenter Intact) PlanarInt Planar Intermediate (e.g., Carbocation, Iminium) (Stereocenter Lost) ChiralMol->PlanarInt Harsh Conditions (Heat, Acid, Base) R_Product (R)-Enantiomer PlanarInt->R_Product Attack from Face A (50%) S_Product (S)-Enantiomer PlanarInt->S_Product Attack from Face B (50%)

Caption: Generalized mechanism of racemization.

Q3: Which steps in a typical benzoxazine synthesis are most susceptible to racemization?

A3: The susceptibility to racemization depends heavily on the chosen synthetic route.

  • Classical Mannich Condensation: The traditional synthesis involving a phenol, a primary amine, and formaldehyde is often performed at elevated temperatures.[4] If a chiral amine or phenol is used, the thermal stress and prolonged reaction times can increase the risk of epimerization at a labile chiral center, especially if it's adjacent to the reacting functional groups.

  • Cyclization Step: In multi-step syntheses, the final ring-closing step to form the oxazine ring is critical. If this step proceeds via a mechanism that involves a planar intermediate at the chiral center, racemization is a significant risk. For example, harsh acid-catalyzed cyclization can promote the formation of carbocation intermediates.[5]

  • Purification: Exposure to acidic or basic conditions during workup or chromatography (e.g., using non-neutral silica gel) can induce racemization in a sensitive, otherwise stereochemically pure product.

Q4: How can I detect and quantify racemization in my benzoxazine product?

A4: The gold standard for detecting and quantifying racemization is chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique separates the two enantiomers, allowing you to determine their relative ratio and calculate the enantiomeric excess (ee%). An ee% of 100% indicates an enantiomerically pure sample, while an ee% of 0% indicates a perfect racemate. Several studies have successfully used preparative HPLC to separate racemic benzoxazine derivatives, demonstrating the effectiveness of this method for analysis.[6]

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

Problem: The enantiomeric excess (ee%) of my final chiral benzoxazine product is significantly lower than expected.

This is a common and frustrating issue. The following workflow provides a systematic approach to diagnose and resolve the problem.

TroubleshootingWorkflow Start Low ee% Detected in Final Product Check_SM Verify ee% of Chiral Starting Material / Precursor Start->Check_SM SM_OK Starting Material is OK Check_SM->SM_OK Yes SM_Bad Starting Material is Racemized. Source new material or re-purify. Check_SM->SM_Bad No Analyze_Conditions Analyze Reaction Conditions SM_OK->Analyze_Conditions Temp_High Is Temperature > 80°C? Analyze_Conditions->Temp_High Temperature Time_Long Is Reaction Time > 24h? Analyze_Conditions->Time_Long Time pH_Harsh Are Harsh Acids/Bases Used? Analyze_Conditions->pH_Harsh pH Optimize_Conditions ACTION: Optimize Conditions (See Table 1) Temp_High->Optimize_Conditions Time_Long->Optimize_Conditions pH_Harsh->Optimize_Conditions Analyze_Purification Analyze Purification / Workup Optimize_Conditions->Analyze_Purification After re-running Silica_Acidic Using standard silica gel? Analyze_Purification->Silica_Acidic Chromatography Workup_Harsh Using strong acid/base washes? Analyze_Purification->Workup_Harsh Workup Optimize_Purification ACTION: Modify Purification - Use neutralized silica - Use buffered aqueous washes - Recrystallize if possible Silica_Acidic->Optimize_Purification Workup_Harsh->Optimize_Purification Consider_Route If optimization fails, re-evaluate synthetic route. Optimize_Purification->Consider_Route If still low ee%

Caption: Troubleshooting workflow for low enantiomeric excess.

Table 1: Influence of Reaction Parameters on Racemization
ParameterHigh Risk FactorRecommendation for OptimizationRationale
Temperature Reactions above 80°CLower the reaction temperature. Screen temperatures from RT to 60°C.Higher temperatures provide the activation energy needed to form planar, achiral intermediates that lead to racemization.[1]
Reaction Time Prolonged exposure (>24h)Monitor the reaction closely (e.g., by TLC or LC-MS) and quench as soon as the starting material is consumed.The longer the product is exposed to reaction conditions, the greater the opportunity for equilibrium-driven epimerization.
pH / Catalyst Strong acids (e.g., conc. HCl, H₂SO₄) or strong bases (e.g., NaH, LDA)Use milder catalysts. For acid catalysis, consider Lewis acids like Sc(OTf)₃ or Yb(OTf)₃. For base-mediated steps, use organic bases like Et₃N or DIPEA.Harsh acids can promote carbocation formation, while strong bases can cause deprotonation at chiral centers.[1][5]
Solvent Polar, protic solvents (e.g., MeOH, EtOH)Use aprotic solvents like THF, Dichloromethane (DCM), or Toluene.Polar protic solvents can stabilize charged intermediates (carbocations) and facilitate proton transfer, both of which can contribute to racemization.
Protocols & Advanced Strategies for Preventing Racemization

Simple optimization may not be enough. The most robust strategies involve designing the synthesis to avoid racemization-prone steps altogether.

Strategy 1: Chemoenzymatic Synthesis

Enzymes operate under exceptionally mild conditions (aqueous media, neutral pH, room temperature) and with exquisite stereoselectivity. This makes them ideal for synthesizing chiral precursors without racemization.

A proven chemoenzymatic route involves the asymmetric bioreduction of a prochiral ketone precursor to a chiral alcohol, which is then cyclized to the final benzoxazine.[7][8] This approach effectively sets the stereocenter early and preserves it through subsequent high-yielding chemical transformations.

Example Protocol: Chemoenzymatic Synthesis of (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (Adapted from[7])

  • Bioreduction of Precursor:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend the prochiral ketone 1-(2-nitrophenoxy)propan-2-one.

    • Add a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Introduce the selective alcohol dehydrogenase, such as ADH-A from Rhodococcus ruber, which selectively produces the (S)-alcohol.

    • Stir at room temperature (e.g., 30°C) and monitor for complete conversion.

    • Extract the resulting enantiopure (S)-1-(2-nitrophenoxy)propan-2-ol. The ee% should be >99%.

  • Hydrogenation and Cyclization:

    • Dissolve the (S)-alcohol in a suitable solvent like ethanol or ethyl acetate.

    • Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%).

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature. This step simultaneously reduces the nitro group to an amine and facilitates spontaneous intramolecular cyclization.

    • Filter the catalyst and concentrate the solvent in vacuo to yield the final (S)-benzoxazine. Since this step is performed under neutral, mild conditions, the stereocenter is preserved.

Strategy 2: Synthesis via Chiral Precursors (Aziridines)

Another powerful, racemization-free strategy is to start with a readily available, enantiopure building block and perform transformations that do not affect the existing chiral center. The SN2 ring-opening of an activated chiral aziridine is an excellent example.[9]

Example Protocol: Synthesis of Nonracemic 1,4-Benzoxazines via Aziridine Ring-Opening (Adapted from[9])

  • SN2 Ring Opening:

    • Dissolve the enantiopure N-activated aziridine (e.g., N-tosyl-2-methylaziridine) and a 2-halophenol (e.g., 2-bromophenol) in an aprotic solvent like dichloroethane (DCE).

    • Add a mild Lewis acid catalyst (e.g., BF₃·OEt₂) at 0°C.

    • Allow the reaction to warm to room temperature. The SN2 attack of the phenol onto the aziridine proceeds with complete inversion of configuration at one carbon, but if the aziridine is chiral at the other carbon, that stereocenter remains untouched. This yields a chiral amino alcohol intermediate with excellent diastereospecificity.

  • Intramolecular C-N Cyclization:

    • To the same reaction vessel ("one-pot"), add a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a mild base (e.g., K₂CO₃).

    • Heat the mixture (e.g., to 80°C). The Cu(I)-catalyzed intramolecular cyclization forms the C-N bond to close the benzoxazine ring.

    • This Ullmann-type coupling occurs under conditions that do not epimerize the adjacent chiral center, furnishing the final product with >99% ee.[9]

Strategy 3: Use of Chiral Auxiliaries

A chiral auxiliary is a group that is temporarily attached to a molecule to direct the stereochemical outcome of a reaction.[10] After setting the desired stereocenter, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis. For benzoxazines, one could envision attaching a chiral auxiliary (like an Evans oxazolidinone or a camphorsultam) to a precursor, performing the key bond-forming reactions, and then cleaving the auxiliary. While less reported specifically for benzoxazines, this remains a powerful and adaptable strategy from the synthetic chemist's toolbox.

References

Technical Support Center: Synthesis of Benzoxazines with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazine monomers, with a specific focus on the challenges and opportunities presented by electron-withdrawing groups (EWGs). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of synthesizing these versatile compounds. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles in Benzoxazine Synthesis with EWGs

This section addresses specific issues that researchers may encounter during the synthesis of benzoxazine monomers featuring electron-withdrawing substituents. Each problem is followed by a detailed explanation of the underlying cause and a step-by-step protocol for resolution.

Problem 1: Low or No Yield When Using Phenols with Strong Electron-Withdrawing Groups (e.g., -NO₂, -CN)

Question: I am attempting to synthesize a benzoxazine using a phenol substituted with a strong electron-withdrawing group like a nitro or cyano group, but I am consistently observing very low to no product yield. What is causing this, and how can I improve my reaction efficiency?

Root Cause Analysis:

The classical synthesis of benzoxazines proceeds via a Mannich condensation reaction, which involves the electrophilic substitution of a phenol, a primary amine, and formaldehyde.[1][2][3][4][5] The reactivity of the phenol is paramount to the success of this reaction. Electron-withdrawing groups on the phenolic ring significantly decrease the electron density of the aromatic ring through inductive and/or resonance effects. This deactivation of the phenol makes it less nucleophilic and therefore less susceptible to electrophilic attack by the intermediate formed from the amine and formaldehyde.[6] Consequently, the rate of the Mannich reaction is significantly retarded, leading to poor yields.[6]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can play a crucial role. While toluene is a common solvent for benzoxazine synthesis, for deactivated phenols, a more polar solvent may be beneficial.[7] Consider using a low-boiling polar solvent to improve the solubility of the reactants, which can be a limiting factor.[8][9] In some cases, using an excess of formaldehyde can also serve as both a reactant and a solvent.[8][9]

  • Reaction Time and Temperature: Reactions involving electron-deficient phenols often require more forcing conditions.

    • Increase Reaction Time: Prolonging the reaction time can allow the slower reaction to proceed to a greater extent. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions or decomposition of reactants and products at excessively high temperatures.

  • Catalysis: While many benzoxazine syntheses are performed without a catalyst, the use of a suitable catalyst can promote the reaction.

    • Lewis Acids: Mild Lewis acids can be employed to activate the formaldehyde and facilitate the electrophilic substitution.

    • Protic Acids: Trace amounts of a protic acid can also catalyze the reaction, but care must be taken as it can also promote side reactions.

  • Alternative Synthetic Routes: If the direct Mannich condensation remains challenging, consider a multi-step approach. For instance, pre-forming the Mannich base from the amine and formaldehyde and then reacting it with the electron-deficient phenol under optimized conditions can sometimes yield better results.

Data Summary: Recommended Starting Conditions for EWG-Substituted Benzoxazine Synthesis

Electron-Withdrawing GroupRecommended SolventTemperature Range (°C)Catalyst (Optional)Key Considerations
Halogens (-F, -Cl, -Br) Toluene, Dioxane80 - 110None typically requiredGenerally less deactivating than -NO₂ or -CN.[10]
Cyano (-CN) Dioxane, Formaldehyde (excess)90 - 120Mild Lewis AcidLonger reaction times are often necessary.[8][9][11]
Nitro (-NO₂) High-boiling polar solvents (e.g., DMF, DMSO)100 - 140Consider a mild catalystStrong deactivation requires more forcing conditions.[12]
Problem 2: Premature Ring-Opening or Instability of the Synthesized Benzoxazine Monomer

Question: I have successfully synthesized a benzoxazine monomer with an electron-withdrawing group, but it appears to be unstable and undergoes premature ring-opening, even at room temperature. How can I improve the stability of my monomer?

Root Cause Analysis:

Electron-withdrawing groups have a dual effect on benzoxazines. While they hinder the initial synthesis, they promote the subsequent ring-opening polymerization.[6][13] This is because the EWG destabilizes the oxazine ring by withdrawing electron density, making the C-O bond more susceptible to cleavage.[13][14] This increased reactivity can lead to premature polymerization or degradation of the monomer, especially if any catalytic impurities (e.g., residual acid or base from the synthesis) are present.

Troubleshooting Protocol:

  • Purification: Rigorous purification of the benzoxazine monomer is critical.

    • Washing: Ensure the crude product is thoroughly washed to remove any unreacted starting materials, especially acidic or basic impurities. Use a sequence of washes with dilute acid, dilute base, and finally, deionized water until the washings are neutral.

    • Recrystallization/Chromatography: Purify the monomer using an appropriate technique like recrystallization from a suitable solvent or column chromatography to remove any oligomeric species or side products.

  • Storage Conditions:

    • Temperature: Store the purified monomer at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal energy that could initiate ring-opening.

    • Inert Atmosphere: Store the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes generate species that catalyze polymerization.

    • Light Protection: Protect the monomer from light, as UV radiation can also initiate polymerization in some cases.

  • Use of Inhibitors: For particularly unstable monomers, the addition of a small amount of a polymerization inhibitor (e.g., a hindered phenol like BHT) can be considered for long-term storage. However, this may need to be removed before subsequent polymerization studies.

Visualization: Effect of EWGs on Benzoxazine Synthesis and Stability

EWG_Effect cluster_synthesis Benzoxazine Synthesis (Mannich Condensation) cluster_polymerization Ring-Opening Polymerization Phenol_EWG Phenol with EWG Benzoxazine_EWG Benzoxazine with EWG Phenol_EWG->Benzoxazine_EWG Inhibited Amine Primary Amine Intermediate Electrophilic Intermediate Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Intermediate->Benzoxazine_EWG Benzoxazine_EWG_poly Benzoxazine with EWG Polybenzoxazine Polybenzoxazine Benzoxazine_EWG_poly->Polybenzoxazine Promoted

Caption: Influence of electron-withdrawing groups on benzoxazine synthesis and polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of benzoxazine formation?

The formation of benzoxazines typically proceeds through a Mannich-type condensation reaction.[1][2] The reaction involves a primary amine, formaldehyde, and a phenol. The amine first reacts with formaldehyde to form an N-hydroxymethyl amine intermediate, which can then dehydrate to form a more electrophilic iminium ion. This electrophile then attacks the electron-rich ortho position of the phenol. Subsequent cyclization and dehydration lead to the formation of the characteristic 1,3-benzoxazine ring.[1][3]

Q2: How do electron-withdrawing groups on the amine component affect the synthesis?

Electron-withdrawing groups on the amine will decrease its nucleophilicity. This can slow down the initial reaction with formaldehyde to form the Mannich intermediate. However, this effect is generally less pronounced than the deactivating effect of EWGs on the phenol. In many cases, using an aromatic amine (which is less basic than an aliphatic amine) already introduces a degree of electron withdrawal.

Q3: Can I use para-substituted phenols for benzoxazine synthesis?

Yes, para-substituted phenols are commonly used. The Mannich reaction will then occur at one of the ortho positions to the hydroxyl group. If both ortho positions are blocked, the reaction will not proceed to form a benzoxazine.

Q4: What are the best analytical techniques to confirm the successful synthesis of my benzoxazine monomer?

A combination of spectroscopic techniques is recommended for unambiguous structure confirmation:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Look for the disappearance of the phenolic -OH and primary amine N-H stretching bands and the appearance of characteristic peaks for the oxazine ring, such as the C-O-C asymmetric stretching around 1230-1250 cm⁻¹ and the C-N-C stretching around 1080 cm⁻¹.[15] A characteristic band around 945-955 cm⁻¹ is also indicative of the oxazine ring.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. Look for the characteristic singlets for the Ar-CH₂-N and O-CH₂-N protons in the ¹H NMR spectrum, typically around 4.6-4.8 ppm and 5.3-5.6 ppm, respectively.[16][17] The ¹³C NMR will also show distinct signals for these methylene carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized monomer.

Q5: How do electron-withdrawing groups affect the properties of the resulting polybenzoxazine?

Electron-withdrawing groups can significantly enhance the properties of the final polybenzoxazine thermoset. They generally lead to:

  • Higher Glass Transition Temperature (Tg): The polar nature of the EWGs can lead to stronger intermolecular interactions, increasing the Tg of the polymer.[11]

  • Improved Thermal Stability: The incorporation of EWGs can increase the char yield and thermal stability of the resulting polymer.[18]

  • Enhanced Flame Retardancy: Halogenated and cyano-containing benzoxazines, for example, can exhibit improved flame retardant properties.[11]

Visualization: Troubleshooting Workflow for Benzoxazine Synthesis with EWGs

Caption: A logical workflow for troubleshooting common issues in the synthesis of benzoxazines with electron-withdrawing groups.

References

Validation & Comparative

A Comparative Analysis of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its Fluoro Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its fluoro analog, ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these two closely related heterocyclic compounds. By examining the subtle yet significant impact of substituting a chlorine atom with fluorine on the benzoxazine scaffold, this guide offers insights to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.

Introduction: The Significance of Halogen Substitution in Benzoxazine Scaffolds

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The introduction of halogen atoms, particularly at the 6-position of the benzoxazine ring, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Chlorine and fluorine are frequently employed as bioisosteres for hydrogen or a methyl group to modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide focuses on the direct comparison of the 6-chloro and 6-fluoro analogs of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. While specific comparative experimental data for these exact compounds is limited in publicly available literature, this document synthesizes information from related structures and established principles of medicinal chemistry to provide a predictive and insightful analysis.

Synthesis and Characterization

The synthesis of ethyl 6-halo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates can be achieved through a multi-step sequence starting from the corresponding 4-halophenol. A representative synthetic approach is outlined below.

Synthesis_Workflow A 4-Halophenol (X = Cl or F) B N-(5-Halo-2-hydroxyphenyl) -trifluoroacetamide A->B Trifluoroacetic anhydride, Pyridine C Ethyl (±)-6-halo-3,4-dihydro-2H-1,4- benzoxazine-3-acetate B->C Ethyl 4-bromobut-2-enoate, Na, Ethanol (Intramolecular cyclization) D Target Compound: Ethyl 6-halo-3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate C->D Isomerization/Rearrangement

Caption: Proposed synthetic workflow for ethyl 6-halo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates.

Experimental Protocol: General Synthesis

A plausible synthetic route, adapted from literature procedures for similar benzoxazine derivatives, is as follows[4]:

  • Protection of the amine: 2-Amino-4-halophenol is reacted with trifluoroacetic anhydride in the presence of a base like pyridine to yield N-(5-halo-2-hydroxyphenyl)trifluoroacetamide. This step protects the amino group for the subsequent cyclization.

  • Cyclization: The protected aminophenol is then reacted with ethyl 4-bromobut-2-enoate in the presence of a base such as sodium metal in ethanol. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization to form the benzoxazine ring, yielding an acetate intermediate[4].

  • Formation of the target carboxylate: The resulting acetate may undergo rearrangement or further reaction steps to yield the final ethyl 2-carboxylate product. The precise conditions for this transformation would require experimental optimization.

Characterization

The structural confirmation of the synthesized compounds would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the benzene ring (with splitting patterns influenced by the halogen substituent), diastereotopic protons of the methylene group in the oxazine ring, the methine proton at the 2-position, and the ethyl ester protons (a quartet and a triplet). The chemical shifts of the aromatic protons would be particularly informative in confirming the position of the halogen.

    • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, aromatic carbons (with C-F and C-Cl coupling observable for the respective analogs), and aliphatic carbons of the oxazine ring and the ethyl group would be expected.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester, aromatic C=C stretching, and C-O-C stretching of the ether linkage in the oxazine ring.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the synthesized compounds.

Comparative Physicochemical Properties

The substitution of chlorine with fluorine, while seemingly minor, imparts distinct physicochemical characteristics to the molecule.

PropertyThis compoundEthyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS Number 68281-43-6[5]220120-59-2[6]
Molecular Formula C₁₁H₁₂ClNO₃C₁₁H₁₂FNO₃[6]
Molecular Weight 241.67 g/mol 225.22 g/mol [6]
Melting Point 84-85 °CNot available
Boiling Point 353.4 °C at 760 mmHgNot available
Density 1.275 g/cm³Not available

Table 1: Physicochemical properties of the chloro and fluoro analogs.

Stereoelectronic Effects of Halogen Substitution

The differing properties of chlorine and fluorine have a significant impact on the molecule's behavior.

Halogen_Effects center Benzoxazine Core Cl Chlorine (Cl) center->Cl Larger van der Waals radius More polarizable Weaker inductive effect Potential for halogen bonding F Fluorine (F) center->F Smaller van der Waals radius Less polarizable Stronger inductive effect Potential for H-bonding (weak)

Caption: Key differences in the stereoelectronic properties of chlorine and fluorine substituents.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element, leading to a stronger electron-withdrawing inductive effect compared to chlorine. This can influence the acidity of the N-H proton in the benzoxazine ring and the electron density of the aromatic system.

  • Size and Polarizability: Chlorine has a larger van der Waals radius than fluorine. This difference in size can affect how the molecule fits into a biological target's binding pocket. Chlorine is also more polarizable, which can contribute to stronger van der Waals interactions.

  • Lipophilicity: Generally, replacing a hydrogen atom with chlorine increases lipophilicity to a greater extent than fluorine. This can impact membrane permeability and oral absorption.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-Cl bond, often leading to increased metabolic stability in fluorinated compounds as they are less susceptible to enzymatic cleavage.

  • Hydrogen and Halogen Bonding: The lone pairs of electrons on both halogens can act as weak hydrogen bond acceptors. Chlorine, due to its larger size and more diffuse electron cloud, can also participate in halogen bonding, a non-covalent interaction with a nucleophilic atom that can be important for ligand-receptor binding.

Potential Biological Activities: An Inferential Comparison

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have been investigated as potential anticancer agents[2]. The introduction of a halogen at the 6-position can enhance cytotoxic activity. For instance, studies on formazan derivatives have shown that a p-fluoro substituent can lead to greater antiproliferative activity compared to a p-chloro substituent in lung and prostate cancer cell lines[7]. This suggests that ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate might exhibit more potent anticancer effects than its chloro analog, although this would require experimental verification. The mechanism of action for such compounds could involve the induction of apoptosis or inhibition of key signaling pathways in cancer cells.

Antimicrobial Activity

Benzoxazine derivatives are also known for their antimicrobial properties[6][8][9]. The nature of the halogen substituent can influence the spectrum and potency of antimicrobial activity. Studies on 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives have demonstrated good antibacterial and antifungal activity[6]. Similarly, research on other halogenated heterocyclic compounds has shown that both chloro and fluoro substituents can contribute to antimicrobial efficacy[10][11]. A direct comparison would be necessary to determine which analog has a more favorable antimicrobial profile.

Structure-Activity Relationship (SAR) Insights

Based on the known effects of chlorine and fluorine in medicinal chemistry, we can propose the following SAR hypotheses for these analogs:

  • Target Binding: The smaller size of fluorine may allow for a better fit in a sterically constrained binding pocket, potentially leading to higher affinity. Conversely, the greater polarizability of chlorine could lead to stronger non-specific interactions or favorable halogen bonds.

  • Pharmacokinetics: The higher lipophilicity of the chloro analog might lead to better membrane permeability but could also result in increased non-specific binding and potential for bioaccumulation. The anticipated greater metabolic stability of the fluoro analog could lead to a longer half-life in vivo.

Conclusion

The substitution of chlorine with fluorine at the 6-position of the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold is expected to have a multifaceted impact on the molecule's properties. The fluoro analog is predicted to have a lower molecular weight, potentially greater metabolic stability, and possibly enhanced anticancer activity based on trends observed in similar heterocyclic systems. The chloro analog, on the other hand, is likely to be more lipophilic, which could influence its absorption and distribution.

This comparative guide, based on an analysis of existing literature on related compounds, provides a framework for researchers to design and interpret experiments aimed at elucidating the specific advantages of each analog. Direct, head-to-head experimental evaluation of their synthesis, physicochemical properties, and biological activities is essential to validate these predictions and to fully understand the therapeutic potential of these compounds.

References

A Comparative Guide to the Synthetic Routes of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of research and development in this field. This guide provides an in-depth comparison of alternative synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. We will delve into the classical approach, a reductive cyclization strategy, and modern palladium- and copper-catalyzed methodologies, providing detailed experimental protocols and comparative data to inform your synthetic planning.

Overview of Synthetic Strategies

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and the need for specific regiochemical or stereochemical control. In this guide, we will explore and compare the following four primary synthetic pathways to obtain this compound:

  • Classical Approach: Direct condensation of 2-amino-5-chlorophenol with a three-carbon electrophile.

  • Reductive Cyclization: Formation of an ether linkage followed by reduction of a nitro group and subsequent intramolecular cyclization.

  • Intramolecular Buchwald-Hartwig Amination: A modern palladium-catalyzed approach for C-N bond formation.

  • Intramolecular Ullmann Condensation: A copper-catalyzed alternative for the key cyclization step.

Synthetic_Strategies_Overview cluster_Classical Classical Route cluster_Reductive Reductive Cyclization cluster_Modern Modern Catalytic Routes A 2-Amino-5-chlorophenol C Target Molecule A->C Condensation B Ethyl 2,3-dibromopropanoate B->C D 5-Chloro-2-nitrophenol F Ether Intermediate D->F Williamson Ether Synthesis E Ethyl acrylate E->F G Amino Intermediate F->G Nitro Reduction H Target Molecule G->H Intramolecular Cyclization I Acyclic Precursor (e.g., ethyl 2-((2-bromo-4-chlorophenyl)amino)propanoate) J Target Molecule (via Buchwald-Hartwig) I->J Pd-catalyst, Ligand, Base K Target Molecule (via Ullmann) I->K Cu-catalyst, Ligand, Base

Figure 1: Overview of the main synthetic strategies to this compound.

Route 1: The Classical Approach - Condensation of 2-Amino-5-chlorophenol

This is the most direct and historically utilized method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate core. The reaction proceeds via a tandem N-alkylation and intramolecular O-alkylation of 2-amino-5-chlorophenol with a suitable three-carbon synthon, typically ethyl 2,3-dibromopropanoate.

Classical_Route 2-Amino-5-chlorophenol 2-Amino-5-chlorophenol Target_Molecule This compound 2-Amino-5-chlorophenol->Target_Molecule Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl 2,3-dibromopropanoate Ethyl 2,3-dibromopropanoate Ethyl 2,3-dibromopropanoate->Target_Molecule

Figure 2: The classical synthetic route to the target molecule.

Experimental Protocol: Classical Condensation
  • To a solution of 2-amino-5-chlorophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.5 eq.). The base is crucial for deprotonating both the phenolic hydroxyl and the amino groups, thereby increasing their nucleophilicity.

  • To this suspension, add ethyl 2,3-dibromopropanoate (1.1 eq.) dropwise at room temperature. The reaction is typically exothermic, and controlling the addition rate is important to avoid side reactions.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The elevated temperature facilitates the nucleophilic substitution reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Analysis of the Classical Route
Advantages Disadvantages
Directness: A one-pot reaction from readily available starting materials.Moderate Yields: Often suffers from the formation of side products, leading to yields that are not consistently high.
Cost-Effective: The reagents are relatively inexpensive.Harsh Conditions: Requires elevated temperatures and sometimes long reaction times.
Simplicity: The experimental setup is straightforward.Purification Challenges: The presence of side products can complicate the purification process.

Route 2: Reductive Cyclization Strategy

This multi-step approach involves the initial formation of an ether linkage, followed by the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. This strategy can offer better control over the regiochemistry of the final product.

Reductive_Cyclization_Route 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol Ether_Intermediate Ethyl 3-(5-chloro-2-nitrophenoxy)propanoate 5-Chloro-2-nitrophenol->Ether_Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Ether_Intermediate Amino_Intermediate Ethyl 3-(2-amino-5-chlorophenoxy)propanoate Ether_Intermediate->Amino_Intermediate Reducing Agent (e.g., Fe/AcOH or H2, Pd/C) Target_Molecule This compound Amino_Intermediate->Target_Molecule Heat or Acid/Base catalyst

Figure 3: The reductive cyclization pathway to the target molecule.

Experimental Protocols: Reductive Cyclization

Step 1: Synthesis of 5-chloro-2-nitrophenol This precursor can be synthesized from 2,4-dichloronitrobenzene by selective hydrolysis.[1][2]

  • In a reaction vessel, combine 2,4-dichloronitrobenzene (1.0 eq.) and dimethyl sulfoxide (DMSO).

  • Add a 50% aqueous solution of sodium hydroxide (2.0-3.0 eq.) portion-wise at 60 °C over 1 hour.

  • Stir the reaction mixture at 60 °C for 20-25 hours.

  • After cooling, add water to the reaction mixture and stir.

  • Filter the precipitated sodium salt of 5-chloro-2-nitrophenol and wash it with water.

  • Treat the moist salt with hydrochloric acid to liberate the free phenol, which can be isolated and dried. A typical yield for this step is around 87%.[2]

Step 2: Williamson Ether Synthesis to form Ethyl 3-(5-chloro-2-nitrophenoxy)propanoate This step involves the reaction of the synthesized nitrophenol with ethyl acrylate via a Michael addition, a variation of the Williamson ether synthesis.[3][4]

  • Dissolve 5-chloro-2-nitrophenol (1.0 eq.) in a suitable solvent like acetone.

  • Add a base such as potassium carbonate (1.5 eq.) and stir the mixture.

  • Add ethyl acrylate (1.2 eq.) and heat the reaction mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ether.

Step 3: Reduction of the Nitro Group and Intramolecular Cyclization The nitro group of the ether intermediate is reduced to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization.

  • Dissolve the nitro-ether intermediate (1.0 eq.) in a mixture of a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent. Common choices include iron powder (5.0 eq.) in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalytic hydrogenation is generally cleaner.

  • If using iron, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.

  • After the reduction is complete, filter the reaction mixture (hot, if using iron) to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure. The intramolecular cyclization may occur spontaneously upon heating during the reduction or during workup.

  • Purify the crude product by column chromatography to yield the target molecule.

Analysis of the Reductive Cyclization Route
Advantages Disadvantages
Good Regiocontrol: The stepwise nature of this route allows for unambiguous construction of the desired isomer.Multi-step Synthesis: This is a longer synthetic sequence compared to the classical approach.
Potentially Higher Overall Yield: Each step can often be optimized for high yield.Use of Potentially Hazardous Reagents: The synthesis of the nitrophenol precursor involves handling strong bases and nitrated aromatics.
Milder Cyclization Conditions: The final cyclization can often be achieved under relatively mild conditions.Atom Economy: The multi-step nature can lead to lower overall atom economy.

Route 3: Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] An intramolecular version of this reaction can be a highly efficient method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system. This route requires the synthesis of a suitable acyclic precursor containing an amine and an aryl halide.

Buchwald_Hartwig_Route Acyclic_Precursor Ethyl 2-((2-bromo-4-chlorophenyl)amino)propanoate Target_Molecule This compound Acyclic_Precursor->Target_Molecule Pd-catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Figure 4: The intramolecular Buchwald-Hartwig amination route.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination

Step 1: Synthesis of the Acyclic Precursor (Ethyl 2-((2-bromo-4-chlorophenyl)amino)propanoate) This precursor can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-4-chloroaniline and ethyl 2-bromopropanoate.

  • To a solution of 2-bromo-4-chloroaniline (1.0 eq.) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 eq.).

  • Add ethyl 2-bromopropanoate (1.1 eq.) and heat the mixture to 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 eq.). The choice of ligand is critical for the efficiency of the reaction.[5]

  • Add the acyclic precursor (1.0 eq.) and a dry, deoxygenated solvent such as toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the target molecule.

Analysis of the Buchwald-Hartwig Route
Advantages Disadvantages
High Yields and Selectivity: This method is often high-yielding and avoids many of the side products seen in the classical approach.Cost of Reagents: Palladium catalysts and specialized phosphine ligands can be expensive.
Mild Reaction Conditions: Compared to the classical route, the conditions can be milder.Air and Moisture Sensitivity: The catalytic system is often sensitive to air and moisture, requiring inert atmosphere techniques.
Broad Substrate Scope: The Buchwald-Hartwig amination is known for its broad functional group tolerance.Multi-step Synthesis: Requires the prior synthesis of a specific acyclic precursor.

Route 4: Intramolecular Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the intramolecular formation of the C-N bond to construct the benzoxazine ring.[6] Historically, Ullmann reactions required harsh conditions, but modern ligand-accelerated protocols have made this a more viable and milder alternative.

Ullmann_Route Acyclic_Precursor Ethyl 2-((2-bromo-4-chlorophenyl)amino)propanoate Target_Molecule This compound Acyclic_Precursor->Target_Molecule Cu-catalyst (e.g., CuI) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO)

Figure 5: The intramolecular Ullmann condensation route.

Experimental Protocol: Intramolecular Ullmann Condensation

The acyclic precursor is synthesized as described in the Buchwald-Hartwig route.

  • To a reaction vessel, add the acyclic precursor (1.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). The use of a ligand is crucial for achieving reasonable reaction rates at lower temperatures.

  • Add a high-boiling polar aprotic solvent such as DMSO or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analysis of the Ullmann Route
Advantages Disadvantages
Cost-Effective Catalyst: Copper catalysts are significantly cheaper than palladium catalysts.Harsher Conditions: Often requires higher temperatures and longer reaction times compared to the Buchwald-Hartwig reaction.
Less Sensitive to Air and Moisture: Copper-catalyzed reactions can be more robust and easier to handle than their palladium counterparts.Potentially Lower Yields: Yields can be more variable and substrate-dependent.
Good Alternative to Palladium: Provides a valuable alternative when palladium-based methods are not suitable.Ligand Development: While improved, ligand scope and efficiency may not be as broad as for palladium catalysis.

Comparative Summary of Synthetic Routes

Route Starting Materials Key Steps Typical Yield Reaction Conditions Cost Scalability
1. Classical 2-Amino-5-chlorophenol, Ethyl 2,3-dibromopropanoateOne-pot condensationModerateHigh temperatureLowModerate
2. Reductive Cyclization 2,4-Dichloronitrobenzene, Ethyl acrylateMulti-step: Hydrolysis, Ether synthesis, Nitro reduction, CyclizationGood to HighVaried, can be mildModerateGood
3. Buchwald-Hartwig 2-Bromo-4-chloroaniline, Ethyl 2-bromopropanoateMulti-step: Precursor synthesis, Pd-catalyzed cyclizationHighMild to moderate temperature, inert atmosphereHighModerate to Good
4. Ullmann 2-Bromo-4-chloroaniline, Ethyl 2-bromopropanoateMulti-step: Precursor synthesis, Cu-catalyzed cyclizationModerate to GoodHigh temperatureModerateGood

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.

  • The Classical Approach is the most direct but often suffers from moderate yields and harsh conditions. It is a viable option for small-scale synthesis where cost is a primary concern.

  • The Reductive Cyclization route offers better regiochemical control and potentially higher overall yields, making it a robust choice for larger-scale production, despite being a multi-step process.

  • The Intramolecular Buchwald-Hartwig Amination represents a modern, high-yielding, and generally milder alternative, particularly suitable for library synthesis and when functional group tolerance is critical. However, the cost of the catalyst and ligands can be a significant factor.

  • The Intramolecular Ullmann Condensation provides a more cost-effective catalytic alternative to the Buchwald-Hartwig reaction, although it may require more optimization and harsher conditions.

The optimal choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale, purity requirements, cost constraints, and available expertise and equipment. This guide provides the necessary foundational information to make an informed decision and to proceed with the synthesis of this important heterocyclic compound.

References

A Comparative Guide to the Reactivity of Chloro- vs. Methoxy-Substituted Benzoxazines for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise control over polymer properties is paramount. Benzoxazines, a class of phenolic resins, offer remarkable design flexibility and superior performance characteristics, including high thermal stability, low water absorption, and excellent mechanical properties. The reactivity and ultimate properties of polybenzoxazines are intricately linked to the molecular structure of the benzoxazine monomer, particularly the nature of substituents on the aromatic rings. This guide provides an in-depth, objective comparison of the reactivity of two common classes of substituted benzoxazines: those bearing a chloro-substituent (an electron-withdrawing group) and those with a methoxy-substituent (an electron-donating group). This comparison is supported by established experimental data and mechanistic insights to inform your selection of monomers for specific high-performance applications.

The Decisive Role of Substituents in Benzoxazine Polymerization

The thermal ring-opening polymerization (ROP) of benzoxazines is a complex process initiated by the cleavage of the C-O bond in the oxazine ring, leading to the formation of a carbocationic intermediate.[1][2] The stability of this intermediate, and thus the energy barrier to polymerization, is significantly influenced by the electronic nature of substituents on the phenolic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the aromatic ring, which in turn dictates the polymerization onset temperature and kinetics.[3][4]

A chloro group (-Cl) is a classic example of an EWG due to its inductive effect, while a methoxy group (-OCH3) is a strong EDG through resonance. Understanding the interplay of these electronic effects is critical for predicting and controlling the curing behavior and final properties of the resulting polybenzoxazine network.

Comparative Analysis of Reactivity and Thermal Performance

The following table summarizes the expected and experimentally observed differences in the reactivity and thermal properties of chloro- and methoxy-substituted benzoxazines.

PropertyChloro-Substituted Benzoxazine (EWG)Methoxy-Substituted Benzoxazine (EDG)Rationale
Polymerization Onset Temperature (DSC) LowerHigherThe electron-withdrawing chloro group destabilizes the C-O bond in the oxazine ring, lowering the energy barrier for ring-opening.[3][5]
Polymerization Peak Temperature (DSC) LowerHigherConsistent with a lower onset, the overall polymerization exotherm occurs at a lower temperature.
Polymerization Enthalpy (DSC) Generally comparableGenerally comparableThe total heat released is more dependent on the concentration of benzoxazine rings than the substituent.
Thermal Stability (TGA) Potentially higher char yieldPotentially lower char yieldThe presence of chlorine can promote char formation during thermal decomposition.
Glass Transition Temperature (Tg) HigherLowerA more facile and potentially complete cure at lower temperatures can lead to a higher crosslink density and thus a higher Tg.[6]

Mechanistic Insights into Substituent Effects

The ring-opening polymerization of benzoxazines proceeds via a cationic mechanism.[1] The substituent on the phenolic ring plays a crucial role in stabilizing or destabilizing the key intermediates in this process.

Chloro-Substituted Benzoxazines: An Accelerated Path to Polymerization

The electron-withdrawing nature of the chloro group pulls electron density away from the phenolic ring. This inductive effect weakens the adjacent C-O bond of the oxazine ring, making it more susceptible to thermal cleavage.[5] This lowering of the activation energy for ring-opening results in a lower polymerization temperature.

Caption: Lowered polymerization temperature for chloro-substituted benzoxazines.

Methoxy-Substituted Benzoxazines: A More Thermally Demanding Polymerization

Conversely, the methoxy group is a strong electron-donating group through resonance. It pushes electron density into the phenolic ring, which strengthens the C-O bond of the oxazine ring.[7] This stabilization increases the energy required to initiate ring-opening, leading to a higher polymerization temperature.

Caption: Increased polymerization temperature for methoxy-substituted benzoxazines.

Experimental Protocols for Comparative Analysis

To empirically validate the comparative reactivity of chloro- and methoxy-substituted benzoxazines, the following experimental protocols are recommended.

Synthesis of Substituted Benzoxazine Monomers

The synthesis of both chloro- and methoxy-substituted benzoxazines can be achieved through a Mannich condensation reaction of the corresponding substituted phenol, a primary amine, and paraformaldehyde.[8][9][10]

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the substituted phenol (e.g., 4-chlorophenol or 4-methoxyphenol) and the primary amine (e.g., aniline) in a suitable solvent like toluene or dioxane.

  • Add paraformaldehyde to the solution.

  • Reflux the mixture with stirring for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure benzoxazine monomer.

  • Confirm the structure of the synthesized monomers using ¹H NMR and FTIR spectroscopy.[11][12]

Characterization of Polymerization Behavior by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the polymerization onset (Tonset), peak (Tpeak), and enthalpy (ΔH) of benzoxazine monomers.[11][13]

Step-by-Step Protocol:

  • Accurately weigh 5-10 mg of the benzoxazine monomer into a hermetically sealed aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine Tonset, Tpeak, and ΔH from the resulting exotherm.

Caption: Experimental workflow for DSC analysis of benzoxazine polymerization.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cured polybenzoxazines by measuring weight loss as a function of temperature.[14][15]

Step-by-Step Protocol:

  • Cure the benzoxazine monomers by heating them in an oven following a controlled temperature profile (e.g., 2 hours at 180°C, followed by 2 hours at 200°C).

  • Place a small amount (5-10 mg) of the cured polymer into a TGA pan.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature (Td) and the char yield at 800°C.

Conclusion

The choice between chloro- and methoxy-substituted benzoxazines has significant implications for the processing and final properties of the resulting polybenzoxazine materials. Chloro-substituted benzoxazines offer the advantage of lower curing temperatures, which can be beneficial for reducing energy consumption and processing time. In contrast, methoxy-substituted benzoxazines require higher temperatures for polymerization but may be preferred in applications where a wider processing window is necessary. The electronic effects of these substituents provide a powerful tool for tuning the reactivity and performance of benzoxazine-based thermosets, enabling the development of advanced materials for a wide range of applications.

References

A Comparative Spectroscopic Guide to Benzoxazine Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced polymer chemistry and drug delivery systems, benzoxazine resins are distinguished by their exceptional molecular design flexibility and high-performance characteristics. The incorporation of ester functionalities into the benzoxazine backbone further expands their application potential, offering avenues for tailored thermal properties, enhanced solubility, and novel reactivity. This guide provides an in-depth spectroscopic comparison of different benzoxazine esters, offering the technical accuracy and field-proven insights necessary for researchers, scientists, and drug development professionals. Our focus will be on the practical interpretation of spectroscopic data to elucidate structure-property relationships, supported by detailed experimental protocols.

The Rationale for Spectroscopic Scrutiny

Spectroscopic techniques are the cornerstone of chemical characterization, providing a non-destructive window into the molecular architecture of newly synthesized compounds. For benzoxazine esters, a multi-spectroscopic approach is not merely a confirmatory step but a predictive tool. By understanding the subtle shifts and characteristic signals in NMR, FT-IR, and UV-Vis spectra, we can infer the electronic environment, conformational details, and potential reactivity of these molecules. This guide is structured to illuminate the causal links between molecular structure and spectroscopic output, empowering researchers to make informed decisions in their design and application of these versatile compounds.

Comparative Spectroscopic Analysis

At the heart of this guide is a comparative analysis of the spectroscopic signatures of various benzoxazine esters. We will consider representative structures to illustrate the influence of both the ester group and substituents on the benzoxazine core.

Key Structural Features Influencing Spectra:
  • The Benzoxazine Core: The foundational 3,4-dihydro-2H-1,3-benzoxazine ring system presents a unique electronic and steric environment that is highly sensitive to substitution.

  • The Ester Linkage: The nature of the R and R' groups in the ester functionality (-COO-)—whether they are aliphatic or aromatic, electron-donating or electron-withdrawing—profoundly impacts the spectroscopic properties of the entire molecule.

  • Aromatic Ring Substituents: Functional groups on the phenolic-derived benzene ring can modulate the electron density throughout the benzoxazine system, leading to predictable spectral shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The proton NMR spectrum of a benzoxazine ester provides a wealth of information. The key diagnostic signals are those of the methylene protons of the oxazine ring, specifically the -O-CH₂-N- and Ar-CH₂-N- groups.[1]

  • -O-CH₂-N- Protons: These protons typically appear as a singlet in the range of δ 4.7-5.7 ppm .[1][2] The precise chemical shift is sensitive to the electronic nature of the substituent on the nitrogen atom and the aromatic ring.

  • Ar-CH₂-N- Protons: This singlet is generally found upfield from the -O-CH₂-N- signal, in the region of δ 3.7-5.0 ppm .[1][2]

  • Aromatic Protons: The protons on the benzoxazine aromatic ring and any aromatic ester moieties will appear in the typical aromatic region of δ 6.5-8.5 ppm . The coupling patterns and chemical shifts in this region can provide detailed information about the substitution pattern. For instance, protons on a benzene ring linked to an ester group may appear at a downfield chemical shift, such as around 8.10 ppm.[3]

  • Ester Group Protons: The chemical shifts of the protons within the ester group will be highly dependent on their proximity to the carbonyl and oxygen atoms. For example, protons on a carbon adjacent to the ester oxygen (e.g., -O-CH₂-) will be deshielded and appear further downfield.

Comparative Insights:

  • Aromatic vs. Aliphatic Esters: Benzoxazines with aromatic esters will exhibit additional signals in the aromatic region of the ¹H NMR spectrum compared to those with aliphatic esters. The electron-withdrawing nature of the aromatic ester can lead to a slight downfield shift of the oxazine ring protons.

  • Substituent Effects: Electron-donating groups on the benzoxazine aromatic ring will tend to shift the signals of the ring protons to a higher field (upfield), while electron-withdrawing groups will cause a downfield shift.[4]

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

  • Oxazine Ring Carbons: The characteristic carbons of the oxazine ring, -O-C H₂-N- and Ar-C H₂-N-, typically resonate in the ranges of δ 78-82 ppm and δ 47-51 ppm , respectively.[5]

  • Ester Carbonyl Carbon: The carbonyl carbon of the ester group is a key diagnostic peak, appearing significantly downfield in the range of δ 160-175 ppm . The exact chemical shift can be influenced by the nature of the groups attached to the carbonyl.

  • Aromatic Carbons: Carbons of the aromatic rings will appear between δ 110-160 ppm . The specific chemical shifts are indicative of the substitution pattern and the electronic nature of the substituents. For example, carbons in the aromatic ring of a terephthalate ester have been observed at approximately 128.46 and 133.96 ppm.[3]

Comparative Insights:

  • The position of the ester carbonyl carbon signal can provide clues about the electronic environment. A more electron-withdrawing group attached to the carbonyl will deshield the carbon, shifting its signal further downfield.

Functional Group Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
-O-CH₂-N-4.7 - 5.778 - 82
Ar-CH₂-N-3.7 - 5.047 - 51
Aromatic Protons6.5 - 8.5110 - 160
Ester Carbonyl-160 - 175

Table 1: Summary of Characteristic NMR Chemical Shifts for Benzoxazine Esters.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

  • Benzoxazine Ring Vibrations: The benzoxazine ring has several characteristic absorption bands:

    • C-O-C Asymmetric Stretching: A strong band around 1215-1245 cm⁻¹ .[1][6]

    • C-N-C Stretching: A band in the region of 1150-1215 cm⁻¹ .[6][7]

    • Oxazine Ring Mode: A characteristic peak around 920-955 cm⁻¹ , which is often used to confirm the formation of the benzoxazine ring.[1][3][8]

  • Ester Carbonyl (C=O) Stretching: This is a very strong and sharp absorption band typically found in the range of 1700-1750 cm⁻¹ . The exact position is influenced by conjugation and the electronic nature of the substituents. For a terephthalate ester-containing benzoxazine, this peak has been observed at 1720 cm⁻¹[3].

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ are indicative of the aromatic rings.

  • C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

Comparative Insights:

  • Monitoring Polymerization: The disappearance or significant decrease in the intensity of the characteristic oxazine ring peak (around 932 cm⁻¹) upon thermal curing is a clear indication of the ring-opening polymerization of the benzoxazine monomer.[1][3]

  • Structural Variations: While the C=O stretching frequency is a hallmark of the ester group, its precise location can be subtly affected by the surrounding molecular structure. Conjugation with an aromatic ring can lower the frequency, while electron-withdrawing groups on the acyl side can increase it.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch1700 - 1750Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O-C Asymmetric Stretch1215 - 1245Strong
C-N-C Stretch1150 - 1215Medium
Oxazine Ring Mode920 - 955Medium

Table 2: Key FT-IR Absorption Bands for Benzoxazine Esters.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

  • π-π Transitions:* Benzoxazine esters, with their aromatic rings, exhibit characteristic π-π* transitions. Benzene and its derivatives typically show two absorption bands in the UV region, a primary band around 180-200 nm and a secondary, less intense band around 250-260 nm.[9]

  • Intramolecular Charge Transfer (ICT): In some benzoxazine systems, an intramolecular charge transfer band may be observed, often at longer wavelengths (e.g., around 307 nm), corresponding to a low-energy π-π* transition.[10]

Comparative Insights:

  • Effect of Conjugation: Extending the conjugation of the π-system, for example, by using an aromatic ester, will typically lead to a bathochromic (red) shift, meaning the absorption maximum (λ_max) will move to a longer wavelength.

  • Influence of Solvents: The polarity of the solvent can influence the position of the absorption bands, particularly for polar molecules where solvent-solute interactions can alter the energy levels of the electronic states.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with cross-verification between techniques providing a high degree of confidence in the structural assignment.

Sample Preparation

For NMR Spectroscopy:

  • Accurately weigh 5-10 mg of the benzoxazine ester sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample resonances.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Filter the solution if any particulate matter is present.

For FT-IR Spectroscopy (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid benzoxazine ester sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analyze the pellet immediately to prevent moisture absorption.

For UV-Vis Spectroscopy:

  • Prepare a stock solution of the benzoxazine ester in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Interpretation & Validation Synthesis Synthesized Benzoxazine Ester FTIR FT-IR Analysis Synthesis->FTIR NMR NMR Analysis (¹H & ¹³C) Synthesis->NMR UV_Vis UV-Vis Analysis Synthesis->UV_Vis Structure_Elucidation Structure Elucidation FTIR->Structure_Elucidation NMR->Structure_Elucidation UV_Vis->Structure_Elucidation Cross_Validation Cross-Validation Structure_Elucidation->Cross_Validation Final_Structure Confirmed Structure Cross_Validation->Final_Structure

Caption: A typical workflow for the spectroscopic characterization of benzoxazine esters.

Logical Relationships in Spectroscopic Data

The power of a multi-spectroscopic approach lies in the corroboration of data across different techniques.

Spectroscopic_Validation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Evidence Benzoxazine_Ring Benzoxazine Ring NMR_Oxazine ¹H: δ 3.7-5.7 ppm ¹³C: δ 47-51, 78-82 ppm Benzoxazine_Ring->NMR_Oxazine confirms FTIR_Oxazine FT-IR: ~930, ~1230 cm⁻¹ Benzoxazine_Ring->FTIR_Oxazine confirms Ester_Group Ester Group (C=O) NMR_Ester ¹³C: δ 160-175 ppm Ester_Group->NMR_Ester confirms FTIR_Ester FT-IR: ~1720 cm⁻¹ Ester_Group->FTIR_Ester confirms Aromatic_Rings Aromatic Systems NMR_Aromatic ¹H: δ 6.5-8.5 ppm ¹³C: δ 110-160 ppm Aromatic_Rings->NMR_Aromatic confirms UV_Vis_Aromatic UV-Vis: λ_max ~200-310 nm Aromatic_Rings->UV_Vis_Aromatic confirms

Caption: Interplay between structural features and their spectroscopic signatures.

Conclusion

The spectroscopic characterization of benzoxazine esters is a nuanced yet powerful process. By leveraging the complementary information provided by NMR, FT-IR, and UV-Vis spectroscopy, researchers can gain a comprehensive understanding of their molecular architecture. This guide has provided a framework for interpreting the spectra of these compounds in a comparative context, emphasizing the causal relationships between structure and spectroscopic output. The provided protocols and workflows are intended to ensure the generation of high-quality, reliable data, thereby accelerating the development of novel materials and therapeutics based on the versatile benzoxazine ester platform.

References

Introduction: The Significance of Catalysis in Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Catalysts in Benzoxazine Synthesis

For researchers, scientists, and professionals in drug development and material science, the synthesis of benzoxazine monomers is a critical step. The choice of catalyst can profoundly impact reaction efficiency, yield, purity, and overall process viability. This guide provides an in-depth, objective comparison of different catalytic systems for benzoxazine synthesis, grounded in experimental data and mechanistic insights.

Polybenzoxazines are a class of high-performance polymers with exceptional properties, including high thermal stability, low water absorption, and excellent dielectric properties. The foundation of these advanced materials lies in the successful synthesis of the benzoxazine monomer, typically through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[1][2]

While this reaction can proceed thermally, it often requires high temperatures and long reaction times, leading to side reactions and impurities.[3] Catalysis is therefore crucial for developing efficient, scalable, and cost-effective benzoxazine synthesis protocols. A suitable catalyst can significantly lower the reaction temperature, reduce reaction time, and improve the overall yield and purity of the final product.

The General Mechanism of Benzoxazine Formation

The synthesis of the 1,3-benzoxazine ring is a cornerstone of this chemistry.[1] The reaction proceeds through the formation of intermediates from the reaction of formaldehyde with the phenol and the primary amine, which then combine and cyclize to form the benzoxazine ring.[4]

G1_Benzoxazine_Synthesis cluster_reactants Reactants cluster_product Product Phenol Phenol Benzoxazine Benzoxazine Phenol->Benzoxazine Mannich Condensation Amine Primary Amine Amine->Benzoxazine Mannich Condensation Formaldehyde Formaldehyde Formaldehyde->Benzoxazine Mannich Condensation

Figure 1: General scheme of benzoxazine synthesis.

A Comparative Study of Catalytic Systems

The choice of catalyst is a critical parameter that dictates the reaction pathway and efficiency. Catalysts for benzoxazine synthesis can be broadly classified into acidic, basic, and metallic systems.

Acidic Catalysts: The Workhorses of Benzoxazine Synthesis

Acid catalysts are the most extensively studied and widely used catalysts for benzoxazine synthesis. They function by activating the reactants, thereby facilitating the key bond-forming steps.

Mechanism of Action: Acid catalysts protonate the formaldehyde, increasing its electrophilicity and making it more susceptible to attack by the electron-rich phenol. The resulting hydroxymethylphenol intermediate then reacts with the amine to form the benzoxazine ring.

G2_Acid_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol Phenol Hydroxymethylphenol Hydroxymethylphenol Phenol->Hydroxymethylphenol + Activated Formaldehyde Amine Amine Benzoxazine Benzoxazine Amine->Benzoxazine Formaldehyde Formaldehyde Activated_Formaldehyde Activated Formaldehyde Formaldehyde->Activated_Formaldehyde + H+ Catalyst Acid Catalyst (H+) Hydroxymethylphenol->Benzoxazine

Figure 2: Simplified mechanism of acid-catalyzed benzoxazine synthesis.

Performance Comparison:

  • Strong Acids: Strong acids like hydrochloric acid can be effective but may require careful control to prevent unwanted side reactions. A strongly acidic condition has been shown to be necessary for the synthesis of benzoxazines from very weak amines.[5]

  • Carboxylic Acids: Carboxylic acid-containing benzoxazines can act as self-catalysts, accelerating the ring-opening polymerization.[6]

  • Lewis Acids: Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ have demonstrated excellent catalytic behavior, significantly lowering the curing temperature of benzoxazines.[7][8]

Experimental Data Summary:

Catalyst TypeExampleKey FindingsReference
Lewis AcidFeCl₃, AlCl₃, ZnCl₂Reduced curing temperature from ~217 °C to ~145 °C.[7][8]
Strong AcidHClHigh yields for benzoxazines from weak amines.[5]
Self-CatalyzingCarboxylic acid-functionalized benzoxazineIncreased rate of ring-opening polymerization.[6]
Basic Catalysts: An Alternative Catalytic Pathway

While less common, basic catalysts can also be employed for benzoxazine synthesis.

Mechanism of Action: Basic catalysts deprotonate the phenol to form a more nucleophilic phenoxide ion, which then readily attacks formaldehyde.

Performance Comparison: The catalytic effect of basic catalysts is generally considered weaker than that of acidic catalysts for benzoxazine polymerization.[8]

Metallic Catalysts: Emerging and Efficient Systems

Various transition metal and main group metal salts have shown significant catalytic activity.

Mechanism of Action: Metal ions can coordinate with the reactants, activating them and lowering the activation energy for the reaction. The coordination of metal ions to the benzoxazine structure can lead to significant changes in the properties of the resulting polymer.[9]

Performance Comparison: Metal salts have been shown to be efficient catalysts for reducing the ring-opening polymerization temperature of benzoxazines.[7] For instance, FeCl₃, AlCl₃, and ZnCl₂ have been highlighted for their excellent catalytic behavior.[7][8]

Catalyst-Free Synthesis: The Thermal Approach

Benzoxazine synthesis can be achieved by heating the reactants without a catalyst. However, this method typically requires higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts.[3]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis and catalytic screening of benzoxazines.

General Workflow for Benzoxazine Synthesis and Catalyst Screening

G3_Experimental_Workflow A 1. Reactant Preparation (Phenol, Amine, Formaldehyde) B 2. Solvent Addition (optional) e.g., 1,4-dioxane, toluene A->B C 3. Catalyst Introduction B->C D 4. Reaction at Controlled Temperature C->D E 5. Monitoring Reaction Progress (TLC) D->E F 6. Work-up (Extraction, Washing) E->F G 7. Purification (Recrystallization, Chromatography) F->G H 8. Characterization (NMR, FTIR, DSC) G->H

Figure 3: A generalized experimental workflow for benzoxazine synthesis.

Representative Protocol for Benzoxazine Synthesis

This procedure is a general representation and may require optimization for specific substrates.

  • Reactant Charging: In a round-bottom flask, dissolve the phenol (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent like 1,4-dioxane or toluene.[10][11]

  • Formaldehyde Addition: Add paraformaldehyde (2 equivalents) to the solution.

  • Catalyst Addition: Introduce the chosen catalyst at a specific molar ratio.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[10][11]

  • Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a dilute base solution (e.g., 1N NaOH) and then with water.[1][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[12][13]

  • Characterization: Confirm the structure and purity of the synthesized benzoxazine monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[13][14] The thermal properties can be analyzed using Differential Scanning Calorimetry (DSC).[12]

Comparative Summary of Catalyst Performance

Catalyst ClassExamplesTypical ConditionsAdvantagesDisadvantages
Acidic HCl, Acetic Acid, Lewis Acids (FeCl₃, AlCl₃)Moderate temperatures (80-110 °C)High yields, well-established, versatile.Can be corrosive, may require neutralization.
Basic AminesVariableAlternative to acidic conditions.Generally less effective than acidic catalysts.
Metallic ZnCl₂, CuCl₂VariableCan be highly efficient in lowering curing temperatures.Potential for metal contamination in the final product.
Catalyst-Free ThermalHigh temperatures (>100 °C)No catalyst contamination.Long reaction times, lower yields, potential for side reactions.

Conclusion and Future Perspectives

The selection of an appropriate catalyst is paramount for the efficient and controlled synthesis of benzoxazine monomers. Acidic catalysts, particularly Lewis acids, have proven to be highly effective in reducing reaction temperatures and times. However, the development of more sustainable and environmentally friendly catalytic systems is an ongoing area of research. Solvent-free synthesis and the use of bio-based starting materials are promising avenues for the future of benzoxazine chemistry, offering the potential for greener and more economical production processes.[15][16][17][18] The continued exploration of novel catalysts will undoubtedly lead to further advancements in the field of high-performance polybenzoxazine materials.

References

A Senior Application Scientist's Guide to the Kinetic Resolution of Racemic 6-Substituted 3,4-Dihydro-2H-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is not merely a preference but a necessity. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The precise stereochemistry at the C3 position is often critical for therapeutic efficacy and safety. This guide provides an in-depth, comparative analysis of the primary methodologies for the kinetic resolution of racemic 6-substituted 3,4-dihydro-2H-1,4-benzoxazines, offering both theoretical insights and practical, field-proven protocols.

The Imperative of Chirality in 1,4-Benzoxazine Scaffolds

The pharmacological activity of chiral drugs frequently resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the development of robust and scalable methods for accessing enantiopure 6-substituted 3,4-dihydro-2H-1,4-benzoxazines is a pivotal step in the drug discovery and development pipeline. Kinetic resolution, a process in which one enantiomer of a racemate reacts faster with a chiral catalyst or reagent than the other, stands as a powerful strategy to achieve this separation. This guide will navigate you through the nuances of acylative, enzymatic, and lithiation-based kinetic resolutions, as well as the advanced concept of dynamic kinetic resolution.

Understanding the Core Principle: Kinetic Resolution

The fundamental principle of kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral entity. This results in the enrichment of one enantiomer in the unreacted starting material and the other in the product. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value signifies better discrimination between the enantiomers and allows for the attainment of high enantiomeric excess (ee) for both the product and the recovered starting material.

cluster_reaction Kinetic Resolution Process racemate Racemic Starting Material (R)-SM + (S)-SM catalyst Chiral Catalyst or Reagent racemate->catalyst k_fast ((S)-SM) unreacted Unreacted (R)-Starting Material racemate->unreacted k_slow ((R)-SM) product (S)-Product catalyst->product racemic_amine Racemic 6-Substituted Benzoxazine acyl_chloride Chiral Acyl Chloride (e.g., (S)-Naproxen-COCl) racemic_amine->acyl_chloride diastereomeric_amides Diastereomeric Amides ((S,S)-amide + (R,S)-amide) acyl_chloride->diastereomeric_amides separation Separation (Chromatography/Crystallization) diastereomeric_amides->separation s_s_amide (S,S)-Amide separation->s_s_amide r_s_amide (R,S)-Amide separation->r_s_amide hydrolysis1 Hydrolysis s_s_amide->hydrolysis1 hydrolysis2 Hydrolysis r_s_amide->hydrolysis2 s_amine (S)-Amine hydrolysis1->s_amine r_amine (R)-Amine hydrolysis2->r_amine racemic_amine Racemic Benzoxazine lipase Immobilized Lipase (e.g., Novozym® 435) racemic_amine->lipase unreacted_amine Unreacted (R)-Amine racemic_amine->unreacted_amine acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase acylated_amine Acylated (S)-Amine lipase->acylated_amine separation Separation acylated_amine->separation deprotection Deprotection acylated_amine->deprotection unreacted_amine->separation separation->acylated_amine separation->unreacted_amine s_amine (S)-Amine deprotection->s_amine

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, ensuring the safety of your personnel and the protection of our environment.

Key Chemical Properties

A fundamental understanding of a compound's properties is critical for safe handling and disposal.

PropertyValue
Chemical Formula C₁₁H₁₂ClNO₃[]
Molecular Weight 241.67 g/mol []
Appearance Solid (Melting Point: 84-85°C)[]
Boiling Point 353.4°C at 760 mmHg[]
Density 1.275 g/cm³[]

Core Disposal Directive: A Step-by-Step Protocol

The following procedures are designed to provide a clear, actionable framework for the disposal of this compound and its associated waste streams.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation: The Foundation of Compliant Disposal

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect pure this compound, as well as any contaminated items such as weighing paper, gloves, and paper towels, in a designated, compatible container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container. As a chlorinated organic compound, this waste stream must not be mixed with non-halogenated solvent waste[2][3].

  • Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste[4]. After triple rinsing, the glassware can typically be washed and reused[4].

Containerization and Labeling: Clarity and Compliance

All hazardous waste containers must be in good condition, compatible with the chemical waste, and clearly labeled.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers for liquid waste[2]. For solid waste, a labeled, sealed bag within a rigid outer container is appropriate.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Ensure the container is always kept closed except when adding waste[4][5].

Approved Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility[6][7].

  • Mechanism of Destruction: Incineration at temperatures between 900°C and 1000°C, in the presence of air and steam, breaks down the compound into simpler, less harmful components like carbon dioxide, nitrogen, and hydrogen halides[6].

  • Environmental Protection: The gaseous byproducts, particularly hydrogen chloride, are then passed through a scrubbing system to neutralize them before release, preventing air pollution[6][7].

  • Prohibited Disposal Methods:

    • Landfilling: Direct burial of chlorinated organic residues is generally prohibited due to the risk of soil and groundwater contamination[6].

    • Sewering: Disposing of this compound down the drain is strictly prohibited[7][8]. This practice can disrupt wastewater treatment processes and introduce persistent pollutants into the environment. The EPA has a ban on the sewering of hazardous waste pharmaceuticals, which serves as a strong guideline for related research chemicals[8][9].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated gloves) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid Glassware Contaminated Glassware WasteType->Glassware Glassware CollectSolid Collect in a Labeled, Sealed Container for Chlorinated Solids SolidWaste->CollectSolid CollectLiquid Collect in a Labeled, Sealed Container for Chlorinated Liquids LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent Glassware->TripleRinse Store Store Waste in a Designated Secondary Containment Area CollectSolid->Store CollectLiquid->Store CollectRinsate Collect Rinsate as Chlorinated Liquid Waste TripleRinse->CollectRinsate CleanGlassware Clean Glassware for Reuse TripleRinse->CleanGlassware CollectRinsate->CollectLiquid Dispose Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Store->Dispose

Caption: Decision tree for the segregation and disposal of waste.

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or vermiculite.

  • Collect and Dispose: Carefully sweep or wipe up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of environmental integrity.

References

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ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.